MM-589 Tfa
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H45F3N8O7 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
N-[6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7) |
InChI Key |
NARXNZHWAWPJIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Target of MM-589 Tfa: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 Tfa is a potent, cell-permeable, macrocyclic peptidomimetic that has emerged as a significant tool in the field of epigenetics and cancer research. This document provides a detailed technical overview of the primary molecular target of MM-589, its mechanism of action, and the associated signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Primary Molecular Target: Inhibition of the WDR5-MLL Protein-Protein Interaction
The principal target of MM-589 is the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL)[1][2][3][4]. WDR5 is a crucial scaffolding protein that is essential for the assembly and enzymatic activity of several histone methyltransferase (HMT) complexes, most notably the MLL1/SET1 family complexes[1][5][6]. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription[6].
The interaction between the "Win" motif of MLL and a conserved pocket on WDR5 is critical for the catalytic function of the MLL complex[6]. By binding with high affinity to this pocket on WDR5, MM-589 competitively inhibits the WDR5-MLL interaction[1][4][6]. This disruption prevents the proper assembly and function of the MLL HMT complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of MLL target genes[4][6].
Quantitative Data Summary
MM-589 exhibits high potency in both biochemical and cellular assays. The following tables summarize the key quantitative data reported for MM-589.
| Biochemical Activity | IC50 / Ki | Reference |
| WDR5 Binding (IC50) | 0.90 nM | [1][2][3][4] |
| WDR5 Binding (Ki) | <1 nM | [1][3][4] |
| MLL H3K4 Methyltransferase Activity (IC50) | 12.7 nM | [1][2][3][4] |
| Cellular Activity (Cell Growth Inhibition) | IC50 | Reference |
| MV4-11 (MLL-rearranged acute myeloid leukemia) | 0.25 µM | [1][3] |
| MOLM-13 (MLL-rearranged acute myeloid leukemia) | 0.21 µM | [1][3] |
| HL-60 (acute promyelocytic leukemia) | 8.6 µM | [1][3] |
Signaling Pathway
The signaling pathway affected by MM-589 centers on the epigenetic regulation of gene expression by the MLL complex. The diagram below illustrates the mechanism of action of MM-589.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Potent WDR5-MLL Interaction Inhibitor, MM-589 Tfa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MM-589 Tfa, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This document details the quantitative biochemical and cellular activity of MM-589, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways and experimental workflows.
Quantitative Data Summary
MM-589 is a highly potent inhibitor of the WDR5-MLL interaction, demonstrating low nanomolar efficacy in biochemical assays and significant anti-proliferative effects in MLL-rearranged leukemia cell lines.[1][2][3] The trifluoroacetate (Tfa) salt of MM-589 is often used to improve solubility and stability.[2]
| Parameter | Value | Description | Reference |
| WDR5 Binding Affinity (IC50) | 0.90 nM | Concentration of MM-589 required to inhibit 50% of the binding between WDR5 and a fluorescently labeled MLL peptide in a competitive binding assay. | [1][2][3] |
| WDR5 Binding Affinity (Ki) | < 1 nM | The inhibition constant, representing the intrinsic binding affinity of MM-589 to WDR5. | [3] |
| MLL H3K4 HMT Activity (IC50) | 12.7 nM | Concentration of MM-589 required to inhibit 50% of the histone H3 lysine 4 (H3K4) methyltransferase (HMT) activity of the MLL complex. | [1][2][3] |
| Cell Growth Inhibition (IC50) | Concentration of MM-589 required to inhibit the growth of 50% of the cell population. | ||
| MV4-11 (MLL-AF4) | 0.25 µM | Human acute monocytic leukemia cell line with an MLL-AF4 fusion. | [1][3] |
| MOLM-13 (MLL-AF9) | 0.21 µM | Human acute myeloid leukemia cell line with an MLL-AF9 fusion. | [1][3] |
| HL-60 (MLL-wildtype) | 8.6 µM | Human acute promyelocytic leukemia cell line with wild-type MLL, used as a negative control. | [1][3] |
Mechanism of Action: Targeting the WDR5-MLL Interaction
The MLL protein is a histone methyltransferase that plays a crucial role in regulating gene expression, particularly during development. In a subset of aggressive acute leukemias, the MLL gene is translocated, leading to the formation of oncogenic fusion proteins that drive leukemogenesis. The interaction between the MLL protein and WDR5 is essential for the catalytic activity of the MLL complex. WDR5 acts as a scaffold, presenting the histone H3 tail for methylation by MLL.
MM-589 functions by directly binding to WDR5 in the same pocket that recognizes the MLL protein. This competitive inhibition disrupts the WDR5-MLL interaction, thereby preventing the assembly of a functional MLL methyltransferase complex. The ultimate consequence is the inhibition of H3K4 methylation at MLL target genes, leading to the downregulation of pro-leukemogenic genes like HOXA9 and MEIS1, and subsequently, the induction of apoptosis and inhibition of cell growth in MLL-rearranged leukemia cells.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for WDR5 Binding
This assay quantitatively measures the binding affinity of MM-589 to WDR5 by assessing its ability to displace a fluorescently labeled MLL peptide (tracer) from the WDR5 protein.
Materials:
-
Recombinant human WDR5 protein
-
Fluorescein-labeled MLL peptide (e.g., FITC-MLL)
-
This compound
-
Assay Buffer: 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of WDR5 protein and FITC-MLL peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 2 nM WDR5 and 1 nM FITC-MLL.
-
Serially dilute MM-589 in DMSO and then further dilute in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the WDR5/FITC-MLL mixture.
-
Add the diluted MM-589 or DMSO (as a control) to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 528 nm emission).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
AlphaLISA-Based MLL H3K4 Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of MM-589. It is a bead-based, no-wash immunoassay that detects the methylation of a biotinylated histone H3 peptide.
Materials:
-
Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM) - methyl donor
-
Anti-methyl-histone H3 antibody-conjugated AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
White, opaque 384-well plates
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare solutions of the MLL complex, biotinylated H3 peptide, and SAM in the assay buffer.
-
Serially dilute MM-589 in DMSO and then in the assay buffer.
-
In a 384-well plate, add the MLL complex and the diluted MM-589 or DMSO control.
-
Initiate the enzymatic reaction by adding the biotinylated H3 peptide and SAM mixture.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the methylated product by adding a mixture of the anti-methyl-H3 acceptor beads and streptavidin donor beads.
-
Incubate for an additional hour at room temperature in the dark.
-
Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 615 nm).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Growth Inhibition Assay
This assay determines the cytotoxic and cytostatic effects of MM-589 on leukemia cell lines.
Materials:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Sterile, clear-bottom 96-well plates
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Culture the leukemia cell lines according to standard protocols.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Serially dilute MM-589 in the cell culture medium.
-
Add the diluted MM-589 or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plates for 4 to 7 days at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a powerful research tool for investigating the biological roles of the WDR5-MLL interaction and serves as a promising lead compound for the development of targeted therapies for MLL-rearranged leukemias. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Biological Activity of MM-589 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins. By disrupting this key interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, which plays a critical role in the regulation of gene expression. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL interaction a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Introduction
Mixed lineage leukemia (MLL) is a devastating group of hematological malignancies characterized by chromosomal translocations involving the KMT2A gene (formerly MLL). These translocations result in the formation of oncogenic fusion proteins that drive leukemogenesis through the aberrant regulation of gene expression. The catalytic activity of the MLL1 histone methyltransferase, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), is dependent on its interaction with the core subunit WDR5. The WDR5-MLL1 interaction is therefore a critical node in the pathogenesis of MLL-rearranged leukemias.
This compound has emerged as a highly potent and selective small molecule inhibitor of the WDR5-MLL interaction. Its ability to disrupt this complex leads to the inhibition of MLL1-mediated H3K4 methylation and subsequent downregulation of leukemogenic gene expression, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.
Mechanism of Action
This compound exerts its biological activity by competitively binding to the "WIN" (WDR5-interacting) site on the WDR5 protein. This pocket is the natural binding site for a conserved arginine-containing motif within the MLL1 protein. By occupying this site, this compound physically obstructs the interaction between WDR5 and MLL1, leading to the disassembly of the functional MLL1 core complex. The dissociation of this complex results in a significant reduction of the H3K4 methyltransferase activity of MLL1. This, in turn, alters the epigenetic landscape of the cell, leading to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state.
Figure 1: Signaling pathway illustrating the mechanism of action of this compound.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 | Reference |
| WDR5 Binding | Competitive Binding Assay | 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase Activity | Enzyme Inhibition Assay | 12.7 nM | [1][2] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference |
| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | 0.25 µM | [1] |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | 0.21 µM | [1] |
| HL-60 | Acute Promyelocytic Leukemia (non-MLL) | 8.6 µM | [1] |
Table 2: In Vitro Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
WDR5-MLL1 Interaction Assay (AlphaLISA)
This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the disruption of the WDR5-MLL1 interaction by this compound.
Figure 2: Experimental workflow for the WDR5-MLL1 AlphaLISA assay.
Materials:
-
Recombinant GST-tagged WDR5
-
Biotinylated MLL1 peptide (containing the WDR5 binding motif)
-
This compound
-
AlphaLISA GST Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in AlphaLISA Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control.
-
Add 2.5 µL of a solution containing biotinylated MLL1 peptide and GST-WDR5 to each well. The final concentrations should be optimized, but a starting point is 20 nM for each protein.
-
Incubate the plate for 60 minutes at room temperature.
-
Prepare a mixture of AlphaLISA GST Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA Assay Buffer.
-
Add 5 µL of the bead mixture to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
The AlphaLISA signal is inversely proportional to the inhibitory activity of this compound. Calculate the percent inhibition for each concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
MLL1 H3K4 Methyltransferase Assay (AlphaLISA)
This protocol outlines an AlphaLISA-based assay to measure the inhibition of MLL1 histone methyltransferase activity.
Materials:
-
Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RBBP5)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
AlphaLISA anti-methyl-Histone H3K4 Acceptor beads
-
Streptavidin-coated Donor beads
-
HMT Assay Buffer
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in HMT Assay Buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilutions or vehicle control.
-
Add 2.5 µL of the MLL1 enzyme complex to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the methyltransferase reaction by adding 5 µL of a solution containing the biotinylated H3 peptide substrate and SAM.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add a mixture of AlphaLISA anti-methyl-Histone H3K4 Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
The AlphaLISA signal is directly proportional to the amount of methylated H3K4. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value as described above.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on leukemia cell lines.
Figure 3: Experimental workflow for a cell viability (MTT) assay.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed leukemia cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle-treated and untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction, demonstrating significant anti-proliferative activity in leukemia cell lines with MLL translocations. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical characterization of this compound and similar WDR5-MLL inhibitors. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully evaluate its therapeutic potential for the treatment of MLL-rearranged leukemias.
References
- 1. Development of a High-Throughput Screening–Compatible Assay for the Discovery of Inhibitors of the AF4-AF9 Interaction Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
The WDR5-MLL Interaction: A Critical Nexus in Oncogenesis and a Prime Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of protein-protein interactions governs the majority of cellular processes, and their dysregulation is a hallmark of numerous human diseases, including cancer. Among these, the interaction between WD Repeat Domain 5 (WDR5) and the Mixed-Lineage Leukemia (MLL) family of histone methyltransferases has emerged as a critical node in the epigenetic regulation of gene expression and a pivotal driver of oncogenesis. This technical guide provides a comprehensive overview of the WDR5-MLL interaction, its structural basis, its profound role in various cancers, and the rapidly evolving landscape of therapeutic strategies aimed at its disruption.
The WDR5-MLL Core Complex: Structure and Function
WDR5 is a highly conserved scaffolding protein characterized by a seven-bladed beta-propeller structure. It serves as a crucial component of several chromatin-modifying complexes, most notably the MLL/SET1 family complexes responsible for the methylation of histone H3 at lysine 4 (H3K4). This epigenetic mark is strongly associated with active gene transcription.
The interaction between WDR5 and MLL1 is mediated by a conserved "Win" (WDR5-interacting) motif within the MLL1 protein, which binds to a shallow hydrophobic cleft on the surface of WDR5.[1] This interaction is essential for the proper assembly and enzymatic activity of the MLL1 core complex, which also includes the subunits RbBP5 and ASH2L.[2][3] WDR5 is thought to function by presenting the histone H3 tail to the MLL1 catalytic SET domain, thereby facilitating the transfer of a methyl group.[4]
The Role of the WDR5-MLL Interaction in Cancer
The aberrant activity of the WDR5-MLL complex is a well-established driver of various hematological malignancies and is increasingly implicated in a range of solid tumors.
Leukemia
The most well-characterized role of the WDR5-MLL interaction is in MLL-rearranged (MLL-r) acute leukemias, which are aggressive hematological malignancies with a poor prognosis.[5] Chromosomal translocations involving the MLL1 gene result in the formation of fusion proteins that constitutively activate oncogenic gene expression programs, leading to leukemogenesis. The interaction with WDR5 is indispensable for the oncogenic function of these MLL fusion proteins.[5] Furthermore, high expression of WDR5 is associated with high-risk leukemia, and patients with high levels of both WDR5 and MLL1 have a poor complete remission rate.[6]
Solid Tumors
Beyond leukemia, the significance of the WDR5-MLL interaction is becoming increasingly apparent in a variety of solid tumors:
-
Glioblastoma (GBM): WDR5 is considered a key regulator of cancer stem cells (CSCs) in GBM, the most aggressive form of brain cancer.[7][8][9] Inhibition of the WDR5-MLL interaction has been shown to disrupt CSC self-renewal and tumor growth.[7][9]
-
Pancreatic Cancer: WDR5 is overexpressed in pancreatic tumors and plays a role in protecting cancer cells from DNA damage, often in concert with the MYC oncogene.[10][11]
-
Breast Cancer: WDR5 has been identified as a promoter of breast cancer growth and metastasis.[6][12][13] Its inhibition can reduce tumor cell proliferation and colony formation.[6][12]
-
Colorectal Cancer: WDR5 is overexpressed in colon tumors and is required for the proliferation and survival of colon cancer cells.[14][15]
-
Neuroblastoma: The WDR5-Myc axis plays a role in promoting the progression of neuroblastoma.[16][17]
Therapeutic Targeting of the WDR5-MLL Interaction
The critical dependence of various cancers on the WDR5-MLL interaction has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to disrupt this protein-protein interaction, showing promise in preclinical studies.
Quantitative Data on WDR5-MLL Inhibitors
The following table summarizes key quantitative data for several prominent inhibitors of the WDR5-MLL interaction.
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| OICR-9429 | WDR5 | Binding Affinity (Kd) | 93 ± 28 nM | In vitro | [6][13][14][16][17] |
| WDR5-MLL Interaction | Peptide Displacement (Kdisp) | 64 ± 4 nM | In vitro | [14][16] | |
| Cell Viability | IC50 | >2.5 µM | MV4;11 | [18] | |
| MM-401 | MLL1 Activity | HMT Assay | IC50 = 0.32 µM | In vitro | [19][20][21] |
| WDR5-MLL1 Interaction | FP Assay | IC50 = 0.9 nM | In vitro | [19] | |
| WDR5 Binding | Binding Affinity (Ki) | < 1 nM | In vitro | [19] | |
| MM-589 | WDR5-MLL Interaction | Binding Assay | IC50 = 0.90 nM | In vitro | [15][22][23] |
| MLL HMT Activity | HMT Assay | IC50 = 12.7 nM | In vitro | [15][22][23] | |
| Cell Growth | IC50 = 0.21 µM | MOLM-13 | [15][23] | ||
| Cell Growth | IC50 = 0.25 µM | MV4-11 | [15][23] | ||
| WDR5-0103 | MLL Activity | HMT Assay | IC50 = 39 ± 10 µM | In vitro (0.125 µM MLL complex) | [12] |
| WDR5 Binding | Binding Affinity (Kd) | 450 nM | In vitro | [12][24][25][26] | |
| C16 | WDR5 Binding | Binding Affinity (Kd) | <0.02 nM | In vitro | [18] |
| MLL1 HMT Activity | HMT Assay | IC50 = 2.2 nM | In vitro | [18] | |
| Cell Viability | GI50 = 38 nM | MV4;11 | [18] | ||
| Cell Viability | IC50 = 0.4 - 6.6 µM | GBM CSCs | [7] | ||
| Compound 262 | WDR5-MLL Interaction | PPI Inhibition | IC50 = 3.4 nM | In vitro | |
| MLL Enzymatic Activity | HMT Assay | IC50 = 31 nM | In vitro | ||
| Cell Growth | IC50 = 2.1 - 25.5 nM | Leukemia Cell Lines |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the robust investigation of the WDR5-MLL interaction and the evaluation of its inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect WDR5-MLL Interaction
This protocol describes the immunoprecipitation of a target protein ("bait") to identify its binding partners ("prey").
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-WDR5 or anti-MLL)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse cells in ice-cold lysis buffer for 30 minutes on ice with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads with a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and putative "prey" proteins.
Chromatin Immunoprecipitation (ChIP) for WDR5 Occupancy
ChIP is used to determine the genomic locations where a specific protein, such as WDR5, binds.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication buffer
-
ChIP dilution buffer
-
Anti-WDR5 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into 200-1000 bp fragments using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and pre-clear with Protein A/G beads. Incubate overnight with the anti-WDR5 antibody.
-
Immune Complex Capture and Washing: Capture the antibody-protein-DNA complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Quantify the immunoprecipitated DNA using qPCR with primers specific for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]
Fluorescence Polarization (FP) Assay for Inhibitor Screening
FP is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled molecule to a larger protein. It is widely used for high-throughput screening of inhibitors that disrupt protein-protein interactions.[19]
Materials:
-
Purified WDR5 protein
-
Fluorescently labeled MLL-Win peptide
-
Assay buffer
-
384-well black, low-volume microplates
-
Plate reader with FP capabilities
Procedure:
-
Assay Setup: In a microplate, add the assay buffer, purified WDR5 protein, and the fluorescently labeled MLL-Win peptide.
-
Inhibitor Addition: Add the small molecule inhibitors from a compound library at various concentrations. Include a no-inhibitor control (maximum polarization) and a no-protein control (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the degree of inhibition for each compound concentration and determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the bound fluorescent peptide.
Visualizations
Signaling Pathway of WDR5-MLL in Leukemogenesis
Caption: WDR5-MLL signaling in leukemia.
Experimental Workflow for WDR5-MLL Inhibitor Screening
Caption: Workflow for WDR5-MLL inhibitor discovery.
Logical Relationship of WDR5-MLL Inhibition
References
- 1. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WDR5 Expression Is Prognostic of Breast Cancer Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. aacrjournals.org [aacrjournals.org]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. researchgate.net [researchgate.net]
The Discovery and Development of MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic that has emerged as a critical tool in the study of epigenetic regulation and as a promising lead compound in the development of novel cancer therapeutics. It functions as a high-affinity inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL). This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is frequently dysregulated in various cancers, particularly in acute leukemias harboring MLL gene translocations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key developmental data for this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: Targeting the Epigenetic Machinery in Cancer
The epigenetic landscape of a cell plays a pivotal role in gene expression and is increasingly recognized as a major driver of oncogenesis. Histone modifications are a key component of this regulatory network. The methylation of histone H3 at lysine 4 (H3K4) is a critical mark for transcriptional activation, and its deposition is catalyzed by a family of enzymes known as histone methyltransferases (HMTs).
The Mixed Lineage Leukemia (MLL) protein is a histone H3K4 methyltransferase that is a frequent target of chromosomal translocations in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] The resulting MLL fusion proteins require interaction with the scaffolding protein WD repeat domain 5 (WDR5) to exert their oncogenic activity.[2][3] WDR5 acts as a crucial cofactor, presenting the histone substrate to the MLL catalytic domain and stabilizing the complex on chromatin.[2][4] This indispensable interaction has made the WDR5-MLL interface an attractive target for therapeutic intervention.
MM-589 was developed as a potent and selective inhibitor of this critical WDR5-MLL interaction, representing a significant advancement over earlier peptidomimetic inhibitors.[5][6]
The Discovery of MM-589: A Structure-Guided Design Approach
The development of MM-589 was the culmination of a rational, structure-guided design strategy aimed at improving the potency and cell permeability of earlier WDR5-MLL interaction inhibitors.
The journey began with the development of a linear peptide, MM-102, which was designed based on the crystal structure of WDR5 bound to MLL1.[1] While MM-102 demonstrated binding to the "WIN-site" of WDR5, it lacked cellular activity, likely due to poor permeability.[1] This led to the creation of a cyclic peptide, MM-401, which showed weak but on-target cellular activity for the first time.[1]
MM-589 was engineered to enhance the properties of MM-401. Key modifications included the incorporation of a methylated guanidinium group and the use of an ethyl, rather than a butyl, linker for the cyclization process.[1] These changes resulted in a macrocyclic peptidomimetic with significantly improved cellular activity and potency.[1] The trifluoroacetic acid (TFA) salt form, this compound, is often used in research due to its enhanced water solubility and stability.
Mechanism of Action: Disrupting a Key Oncogenic Complex
MM-589 exerts its biological effects by physically obstructing the interaction between WDR5 and MLL.[5][6] It binds with high affinity to a conserved pocket on WDR5 known as the "WIN-site," which is the natural binding site for a specific motif on the MLL protein.[1][4]
The WDR5-MLL complex is a core component of the larger MLL/SET1 histone methyltransferase machinery. By occupying the WIN-site, MM-589 prevents the recruitment of MLL to WDR5, thereby inhibiting the catalytic activity of the complex and reducing the levels of H3K4 trimethylation (H3K4me3) at the promoter regions of target genes.[2] In the context of MLL-rearranged leukemias, this leads to the downregulation of oncogenic gene expression programs, ultimately inducing cell differentiation and inhibiting proliferation.[2][7]
Figure 1: Mechanism of Action of MM-589.
Quantitative Data Summary
MM-589 has been characterized through a series of in vitro assays to determine its binding affinity, enzymatic inhibition, and cellular activity. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Binding and Enzymatic Activity
| Parameter | Assay Type | Value (IC50) | Reference(s) |
| WDR5 Binding | Competitive Binding Assay | 0.90 nM | [5][8][9] |
| MLL H3K4 HMT Activity | Enzymatic Assay | 12.7 nM | [5][8][9] |
Table 2: Cellular Activity (Growth Inhibition)
| Cell Line | Cancer Type | MLL Status | Value (IC50) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 fusion | 0.25 µM | [8][9] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 fusion | 0.21 µM | [8][9] |
| HL-60 | Acute Promyelocytic Leukemia | No MLL translocation | 8.6 µM | [8][9] |
The data clearly indicate that MM-589 is a highly potent inhibitor of the WDR5-MLL interaction at both the biochemical and cellular levels. Notably, its activity is significantly more potent in leukemia cell lines with MLL translocations, demonstrating on-target selectivity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Based on the primary literature, the following are outlines of the key experimental methodologies used in the characterization of MM-589.
WDR5 Competitive Binding Assay (Fluorescence Polarization)
This assay is designed to measure the ability of a test compound to displace a fluorescently labeled probe from the WDR5 protein.
-
Reagents and Materials:
-
Recombinant human WDR5 protein.
-
A fluorescently labeled peptide probe derived from the MLL protein sequence.
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
This compound (or other test compounds) serially diluted.
-
384-well, low-volume, black plates.
-
A microplate reader capable of fluorescence polarization measurements.
-
-
Procedure:
-
Add a fixed concentration of the fluorescent probe and WDR5 protein to the wells of the microplate.
-
Add varying concentrations of MM-589.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
The data are then plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
MLL Histone Methyltransferase (HMT) Assay (AlphaLISA)
This is a high-throughput, homogeneous assay to measure the enzymatic activity of the MLL complex.
-
Reagents and Materials:
-
Reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and Ash2L).
-
Biotinylated histone H3 peptide substrate.
-
S-adenosylmethionine (SAM) as a methyl donor.
-
Anti-H3K4me3 antibody conjugated to an AlphaLISA acceptor bead.
-
Streptavidin-coated donor beads.
-
This compound serially diluted.
-
Assay buffer.
-
384-well ProxiPlates.
-
An AlphaScreen-capable plate reader.
-
-
Procedure:
-
The MLL complex, histone H3 substrate, and SAM are incubated with varying concentrations of MM-589.
-
The enzymatic reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 23°C).
-
The reaction is stopped, and the AlphaLISA acceptor beads and streptavidin donor beads are added.
-
After another incubation period in the dark, the plate is read.
-
The AlphaLISA signal, which is proportional to the amount of H3K4me3 produced, is plotted against the inhibitor concentration to determine the IC50.
-
Figure 2: Experimental Workflow for MM-589.
Cell Growth Inhibition Assay
This assay measures the effect of MM-589 on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).
-
Appropriate cell culture medium and supplements.
-
This compound serially diluted.
-
96-well, clear-bottom, white plates.
-
A reagent for measuring cell viability (e.g., CellTiter-Glo®, which measures ATP levels).
-
A luminometer.
-
-
Procedure:
-
Seed the cells at a specific density into the wells of the 96-well plate.
-
Add serial dilutions of MM-589 to the wells.
-
Incubate the plates for a specified period (e.g., 4 or 7 days).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence of each well.
-
Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Future Directions and Conclusion
MM-589 has proven to be an invaluable research tool for elucidating the biological roles of the WDR5-MLL complex. While its own druglike properties may have limited its progression into later-stage clinical development, it has served as a crucial proof-of-concept for the therapeutic targeting of the WDR5 WIN-site.[10] The potent in vitro and cellular activity of MM-589 has paved the way for the development of a new generation of small-molecule WDR5 inhibitors with improved pharmacokinetic profiles that are now being explored in preclinical and clinical settings.[10][11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket* | Semantic Scholar [semanticscholar.org]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)âMixed Lineage Leukemia (MLL) ProteinâProtein Interaction [figshare.com]
- 7. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of MM-589 Tfa to WDR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding affinity of the macrocyclic peptidomimetic MM-589 Tfa to the WD repeat domain 5 (WDR5) protein. It includes quantitative binding data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to WDR5 and MM-589
WD repeat domain 5 (WDR5) is a crucial scaffolding protein and a core component of several multiprotein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complexes.[1][2] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription.[2] Dysregulation of MLL1 activity, which is dependent on its interaction with WDR5, is a hallmark of certain aggressive leukemias.[1][3]
MM-589 is a potent, cell-permeable macrocyclic peptidomimetic designed to inhibit the protein-protein interaction (PPI) between WDR5 and MLL1.[1][4] By targeting the "WIN" site on WDR5, MM-589 effectively disrupts the assembly and enzymatic activity of the MLL1 complex, presenting a promising therapeutic strategy for MLL-rearranged leukemias.[1][4]
Quantitative Binding Affinity Data
The binding affinity of MM-589 for WDR5 has been rigorously characterized using various biochemical and biophysical assays. The key quantitative data are summarized in the table below.
| Compound | Assay Type | Parameter | Value | Reference |
| MM-589 | Competitive Binding Assay | IC50 | 0.90 nM | [1][4] |
| MM-589 | Competitive Binding Assay | Ki | < 1 nM | [1][4] |
| MM-589 | MLL H3K4 Methyltransferase (HMT) Assay | IC50 | 12.7 nM | [1][4] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the binding affinity and functional inhibition of MM-589 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is a common method to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled tracer from the target protein.
Materials:
-
Recombinant human WDR5 protein (His-tagged)
-
Biotinylated MLL1 peptide (containing the WDR5-binding motif)
-
Terbium-cryptate labeled anti-His antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA
-
384-well low-volume black plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Reagent Preparation:
-
Prepare a solution of WDR5-His and Terbium-cryptate labeled anti-His antibody in assay buffer. Incubate for 30 minutes at room temperature to allow for complex formation.
-
Prepare a solution of biotinylated MLL1 peptide and Streptavidin-d2 in assay buffer.
-
-
Assay Reaction:
-
To each well of the 384-well plate, add 5 µL of the this compound serial dilution.
-
Add 5 µL of the pre-incubated WDR5-His/anti-His-Terbium complex to each well.
-
Add 10 µL of the biotinylated MLL1 peptide/Streptavidin-d2 solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite the donor at 340 nm and measure the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay
This assay measures the functional consequence of inhibiting the WDR5-MLL1 interaction, which is the reduction of histone H3K4 methylation.
Materials:
-
Reconstituted MLL1 core complex (WDR5, MLL1, RbBP5, ASH2L)
-
Biotinylated Histone H3 peptide (unmethylated)
-
S-adenosyl-L-methionine (SAM)
-
Anti-H3K4me3 antibody (conjugated to AlphaLISA acceptor beads)
-
Streptavidin-coated donor beads
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT
-
384-well white opaque plates
Protocol:
-
Compound Incubation: Add serial dilutions of this compound to the wells of the 384-well plate.
-
Enzyme and Substrate Addition: Add the reconstituted MLL1 core complex and the biotinylated H3 peptide to each well.
-
Reaction Initiation: Add SAM to each well to start the methylation reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add a mixture of the anti-H3K4me3 acceptor beads and streptavidin donor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The amount of H3K4 trimethylation is proportional to the AlphaLISA signal. Plot the signal against the logarithm of the this compound concentration and fit the data to determine the IC50 for the inhibition of HMT activity.
Visualizations
The following diagrams illustrate the WDR5-MLL1 signaling pathway and the experimental workflow for determining binding affinity.
Caption: WDR5-MLL1 signaling pathway and inhibition by MM-589.
Caption: Experimental workflow for TR-FRET competitive binding assay.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Structural Basis of MM-589 TFA Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the structural and molecular basis of MM-589 TFA's inhibitory action on the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that represents a promising therapeutic candidate for acute leukemias harboring MLL translocations. This document details the mechanism of action, binding kinetics, and structural interactions of MM-589 with its target, WDR5. Furthermore, it provides comprehensive experimental protocols for key assays and a detailed analysis of the co-crystal structure, offering a foundational resource for researchers in oncology, medicinal chemistry, and structural biology.
Introduction
Mixed Lineage Leukemia (MLL) gene rearrangements are characteristic drivers of aggressive acute leukemias in both pediatric and adult populations. The resulting fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and subsequent upregulation of pro-leukemogenic genes. A critical component of this complex is the WD repeat-containing protein 5 (WDR5), which acts as a scaffolding protein, binding to the MLL protein and enhancing its methyltransferase activity.[1][2] The interaction between WDR5 and MLL is therefore a prime target for therapeutic intervention.
MM-589, a macrocyclic peptidomimetic, has emerged as a highly potent and selective inhibitor of the WDR5-MLL interaction.[3] This guide elucidates the structural underpinnings of its inhibitory mechanism, providing a comprehensive resource for the scientific community.
Mechanism of Action
MM-589 exerts its inhibitory effect by directly binding to WDR5 and disrupting its interaction with MLL.[1][2] This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex, leading to a reduction in H3K4 methylation and the subsequent downregulation of target genes essential for leukemic cell survival and proliferation.
The primary signaling pathway affected by this compound is the MLL-mediated histone methylation pathway. A simplified representation of this pathway and the inhibitory action of MM-589 is depicted below.
Quantitative Data
The inhibitory potency and cellular activity of MM-589 have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 for WDR5 Binding | 0.90 nM | Biochemical Assay | [2][4][5][6] |
| Ki for WDR5 Binding | < 1 nM | Biochemical Assay | [1][2] |
| IC50 for MLL H3K4 HMT Activity | 12.7 nM | Biochemical Assay | [2][4][5][6] |
| Cell Line | Description | IC50 (µM) | Reference |
| MV4-11 | Human leukemia, MLL-AF4 fusion | 0.25 | [4] |
| MOLM-13 | Human leukemia, MLL-AF9 fusion | 0.21 | [4] |
| HL-60 | Human leukemia, MLL wild-type | 8.6 | [4] |
Structural Basis of Inhibition
The high-affinity binding of MM-589 to WDR5 is elucidated by the co-crystal structure (PDB ID: 5VFC).[4] The structure reveals that MM-589, a macrocyclic peptidomimetic, occupies the central "WIN" (WDR5-interacting) site on WDR5, the same pocket that recognizes a conserved arginine-containing motif in MLL.
Key interactions include:
-
Hydrophobic Interactions: The macrocyclic core of MM-589 makes extensive hydrophobic contacts with a pocket on the surface of WDR5.
-
Hydrogen Bonding: Specific residues of MM-589 form hydrogen bonds with the side chains of key WDR5 residues, mimicking the interactions of the native MLL peptide.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide protocols for key experiments.
WDR5 Protein Expression and Purification
A general protocol for the expression and purification of human WDR5 for structural and biochemical studies is as follows:
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET vector containing the human WDR5 sequence with an N-terminal His-tag.
-
Grow cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate overnight at 18°C.
-
Harvest cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) and lyse by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute WDR5 with elution buffer (lysis buffer with 250 mM imidazole).
-
Further purify the protein by size-exclusion chromatography using a buffer suitable for downstream applications (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Assess protein purity by SDS-PAGE.
-
AlphaLISA-based MLL HMT Functional Assay
This assay quantifies the histone methyltransferase activity of the MLL complex.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.
-
Substrate: Biotinylated histone H3 (1-21) peptide.
-
Methyl Donor: S-adenosylmethionine (SAM).
-
Enzyme: Recombinant MLL complex (containing MLL, WDR5, RbBP5, ASH2L).
-
Detection: Streptavidin Donor beads and Anti-H3K4me3 Acceptor beads.
-
-
Procedure:
-
In a 384-well plate, add this compound at various concentrations.
-
Add the MLL enzyme complex and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated H3 peptide and SAM.
-
Incubate for 1-2 hours at room temperature.
-
Stop the reaction and add the AlphaLISA Acceptor beads. Incubate for 60 minutes in the dark.
-
Add Streptavidin Donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the viability of leukemia cell lines.
-
Cell Plating:
-
Seed leukemia cells (e.g., MV4-11, MOLM-13, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 4 to 7 days at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values from the dose-response curves.
-
Conclusion
This compound is a potent and selective inhibitor of the WDR5-MLL interaction, demonstrating significant anti-proliferative activity in MLL-rearranged leukemia cell lines. The structural and biochemical data presented in this guide provide a comprehensive understanding of its mechanism of action. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate this promising therapeutic agent and to develop next-generation inhibitors targeting this critical oncogenic pathway. The high-resolution co-crystal structure of MM-589 in complex with WDR5 serves as an invaluable tool for structure-based drug design efforts.
References
- 1. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MM-589 Tfa in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4][5] This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). Aberrant MLL activity due to chromosomal translocations is a hallmark of certain aggressive forms of acute leukemia.[2][6] By binding to WDR5 with high affinity, MM-589 disrupts the WDR5-MLL complex, leading to the inhibition of H3K4 methyltransferase activity and subsequently inducing cytotoxicity in leukemia cells harboring MLL translocations.[1][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of MM-589 Tfa in leukemia cell lines.
Mechanism of Action
MM-589 targets a key protein-protein interaction in the MLL histone methyltransferase complex. The MLL protein, a histone methyltransferase, requires interaction with WDR5 to exert its enzymatic activity, which is the methylation of histone H3 at lysine 4 (H3K4me).[7] H3K4 methylation is an epigenetic mark generally associated with active gene transcription.[8][9][10] In MLL-rearranged leukemias, the fusion proteins maintain this interaction, leading to aberrant gene expression and leukemogenesis. MM-589 acts by binding to WDR5 in the pocket that MLL normally occupies, thereby competitively inhibiting the WDR5-MLL interaction.[3][4][7] This disruption of the complex leads to a decrease in H3K4 methylation at target gene loci, resulting in the downregulation of pro-leukemogenic genes and ultimately leading to cell growth inhibition and apoptosis in MLL-dependent leukemia cells.
Figure 1: MM-589 Signaling Pathway.
Data Presentation
The following table summarizes the in vitro inhibitory and cytotoxic activity of MM-589.
| Parameter | Target/Cell Line | IC50 Value | Reference |
| Binding Affinity | WDR5 | 0.90 nM | [1][2] |
| Enzyme Inhibition | MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2] |
| Cell Growth Inhibition | MV4-11 (MLL-AF4) | 0.25 µM | [2] |
| Cell Growth Inhibition | MOLM-13 (MLL-AF9) | 0.21 µM | [2] |
| Cell Growth Inhibition | HL-60 (MLL-wildtype) | 8.6 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
-
For aqueous-based experiments, further dilutions can be made in cell culture medium. If using water as the solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use.[1]
Cell Culture and Seeding
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture leukemia cells in suspension according to standard protocols.
-
Prior to seeding, perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in a final volume of 100 µL of complete culture medium.[1][11] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the experiment.
Treatment of Cells with this compound
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well plate with seeded cells
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Carefully add the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired treatment duration (e.g., 4 to 7 days).[5]
Assessment of Cell Viability using MTS Assay
Materials:
-
MTS reagent
-
96-well plate with treated cells
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
After the incubation period, add 10-20 µL of MTS reagent directly to each well of the 96-well plate.[1][2][12]
-
Incubate the plate for 0.5 to 4 hours at 37°C.[1][11] The incubation time should be optimized for each cell line.
-
Gently shake the plate to ensure uniform color development.
-
Measure the absorbance at 490 nm using a microplate reader.[1][11]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Figure 2: Experimental Workflow for Cell Viability Assay.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducible epigenome editing probes for the role of histone H3K4 methylation in Arabidopsis heat stress memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. broadpharm.com [broadpharm.com]
Application Note: Utilizing MM-589 TFA for In Vitro Studies in MV4-11 and MOLM-13 Acute Myeloid Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by various genetic abnormalities, including rearrangements of the Mixed-Lineage Leukemia (MLL) gene and internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) gene. The interaction between WD repeat domain 5 (WDR5) and MLL is crucial for the histone methyltransferase activity of the MLL complex, which is a key driver in certain leukemias.[1] MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that acts as an inhibitor of the WDR5-MLL protein-protein interaction.[2] This document provides detailed application notes and protocols for using MM-589 trifluoroacetate (TFA) in two relevant human AML cell lines, MV4-11 and MOLM-13. Both cell lines harbor MLL rearrangements and FLT3-ITD mutations, making them ideal models for studying the efficacy and mechanism of action of WDR5-MLL inhibitors.[3][4][5]
Introduction to Key Components
MM-589 TFA: A potent and selective inhibitor targeting the WDR5-MLL protein-protein interaction.[6] MM-589 binds to WDR5 with high affinity, disrupting the MLL1 complex and inhibiting its H3K4 methyltransferase activity.[1][2] This disruption selectively suppresses the growth of leukemia cells dependent on MLL fusion proteins.
MV4-11 Cell Line: Established from the blast cells of a patient with biphenotypic B-myelomonocytic leukemia.[7][8] This cell line is characterized by a t(4;11) chromosomal translocation, resulting in the MLL-AF4 fusion gene, and also contains an FLT3-ITD mutation.[3][7]
MOLM-13 Cell Line: Established from the peripheral blood of a patient with relapsed AML (FAB M5a).[9][10] These cells feature an MLL-AF9 fusion gene and an internal tandem duplication of the FLT3 gene (FLT3-ITD).[4][9]
Data Summary
Quantitative data for the cell lines and the inhibitor are summarized below for easy reference and comparison.
Table 1: Cell Line Characteristics
| Characteristic | MV4-11 | MOLM-13 |
| Disease | Biphenotypic B-Myelomonocytic Leukemia (AML)[7] | Acute Myeloid Leukemia (AML, M5a)[9][11] |
| Organism | Human[12] | Human[9] |
| Morphology | Rounded, lymphoblast-like[12] | Monoblast-like, round to oval[9] |
| Growth Properties | Suspension[12] | Suspension[9] |
| Key Genetic Features | t(4;11)(q21;q23), MLL-AF4 fusion[3][13] | MLL-AF9 fusion[4] |
| FLT3-ITD mutation[3] | FLT3-ITD mutation[4] | |
| Doubling Time | Approx. 32-50 hours[3] | Approx. 24-50 hours[4][10] |
Table 2: MM-589 Inhibitor Profile
| Parameter | Value | Reference |
| Target | WDR5-MLL Protein-Protein Interaction | [2][6] |
| Mechanism of Action | Binds to WDR5, blocking its interaction with MLL1 | [1][2] |
| IC50 (WDR5 Binding) | 0.90 nM | [2][6] |
| IC50 (MLL HMT Activity) | 12.7 nM | [2][6] |
| IC50 (MV4-11 Cell Growth) | 0.25 µM | [1][6][14] |
| IC50 (MOLM-13 Cell Growth) | 0.21 µM | [1][6][14] |
| Formulation | Trifluoroacetate (TFA) salt | [6][15] |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the standard procedures for maintaining MV4-11 and MOLM-13 cell cultures.
Materials:
-
MV4-11 (e.g., ATCC CRL-9591) and MOLM-13 (e.g., DSMZ ACC-554) cells
-
Iscove's Modified Dulbecco's Medium (IMDM) for MV4-11[12]
-
RPMI-1640 Medium for MOLM-13[10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
DMSO, cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
Complete Growth Medium:
-
MV4-11 Medium: IMDM + 10% FBS + 1% Penicillin-Streptomycin.[12]
-
MOLM-13 Medium: RPMI-1640 + 10-20% FBS + 1% Penicillin-Streptomycin.[10]
Procedure:
-
Thawing Cells:
-
Routine Passaging:
-
These are suspension cell lines that grow in clumps. Gently pipette to break up clumps before counting.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Maintain cultures by adding fresh medium to dilute the cell concentration to the recommended seeding density.
-
MV4-11 Seeding Density: Initiate cultures at 2-5 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL.[7][13]
-
MOLM-13 Seeding Density: Seed at ~1.0 x 10^6 cells/mL and maintain between 0.4-2.0 x 10^6 cells/mL.[10]
-
Change medium 2-3 times per week.
-
-
Cryopreservation:
Protocol 2: Preparation of this compound Stock
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Based on the molecular weight, prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.[15]
-
For experiments, dilute the stock solution to the desired working concentrations using the appropriate complete growth medium. Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
Protocol 3: Cell Viability Assay
This protocol uses a resazurin-based assay (like CellTiter-Blue) to measure dose-dependent cytotoxicity.
Materials:
-
MV4-11 or MOLM-13 cells
-
96-well clear-bottom, black-walled plates
-
This compound working solutions
-
Resazurin-based cell viability reagent
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count viable cells and adjust the concentration with complete growth medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 90 µL.
-
-
Treatment:
-
Prepare a 10x serial dilution of this compound in complete growth medium.
-
Add 10 µL of the 10x drug solution to the appropriate wells. Include wells for "cells + vehicle (DMSO)" and "medium only" (blank) controls.
-
-
Incubation:
-
Measurement:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 4: Western Blot Analysis
This protocol is for assessing changes in protein expression or phosphorylation status following this compound treatment.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-p-STAT5, anti-total STAT5, anti-p53, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 0.5-1.0 x 10^6 cells/mL.
-
Treat with vehicle or various concentrations of this compound (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24, 48 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation. Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Quantification and Electrophoresis:
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling with Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection:
-
Visualize protein bands using a chemiluminescence imaging system. Use a loading control (Actin or GAPDH) to normalize protein levels.
-
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic and necrotic cells via flow cytometry.
Materials:
-
MV4-11 or MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treatment:
-
Treat cells with vehicle or this compound as described for the Western Blot protocol.
-
-
Cell Staining:
-
Harvest both floating and attached cells. Centrifuge at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Cells are categorized as:
-
Live (Annexin V-, PI-)
-
Early Apoptotic (Annexin V+, PI-)
-
Late Apoptotic/Necrotic (Annexin V+, PI+)
-
Necrotic (Annexin V-, PI+)
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 4. Cellosaurus cell line MOLM-13 (CVCL_2119) [cellosaurus.org]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MV4-11 Cells [cytion.com]
- 8. atcc.org [atcc.org]
- 9. accegen.com [accegen.com]
- 10. Leibniz Institute DSMZ: Details [dsmz.de]
- 11. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 12. elabscience.com [elabscience.com]
- 13. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MM-589 in In Vitro Assays: Managing Trifluoroacetic Acid (TFA) Concentration for Optimal Results
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of MM-589, a potent inhibitor of the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia (MLL) protein-protein interaction, in in vitro assays. A critical consideration for accurate and reproducible results is the management of trifluoroacetic acid (TFA), as MM-589 is often supplied as a TFA salt. This document outlines the potential effects of TFA, provides protocols for preparing MM-589 TFA solutions, and details a cell viability assay, alongside visual guides to the relevant signaling pathway and experimental workflow.
Introduction to MM-589
MM-589 is a cell-permeable, macrocyclic peptidomimetic that potently disrupts the interaction between WDR5 and MLL.[1][2] This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[3][4] Dysregulation of the MLL complex is a hallmark of certain types of acute leukemia, making MM-589 a valuable tool for cancer research and drug development.[1][2]
The Impact of TFA on In Vitro Assays
MM-589 is commonly supplied as a trifluoroacetate (TFA) salt to improve its stability and solubility. However, residual TFA in the final assay medium can significantly impact experimental outcomes.[5][6] The effects of TFA are often dose-dependent and cell-type specific.[6]
Potential Effects of TFA:
-
Cell Proliferation and Viability: Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM in some cell types.[6] Conversely, other studies have reported that TFA can stimulate cell growth at higher concentrations (0.5–7.0 mM).[6]
-
Assay Interference: TFA can alter the pH of the culture medium and may interfere with the spectroscopic or colorimetric readouts of certain assays.[5]
Due to these potential interferences, it is crucial to calculate and report the final TFA concentration in all experiments and to establish a baseline for TFA tolerance in the specific cell lines being used.
Quantitative Data Summary
The following tables summarize the key quantitative data for MM-589 and the potential effective concentrations of TFA.
Table 1: Biological Activity of MM-589
| Parameter | IC₅₀ Value | Target/Cell Line | Reference |
| WDR5 Binding | 0.90 nM | WDR5 protein | [1][2] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | MLL complex | [1][2] |
| Cell Growth Inhibition (MOLM-13) | 0.21 µM | Human leukemia cell line | |
| Cell Growth Inhibition (MV4-11) | 0.25 µM | Human leukemia cell line | |
| Cell Growth Inhibition (HL-60) | 8.6 µM | Human leukemia cell line |
Table 2: Reported Effective Concentrations of TFA in Cell-Based Assays
| Effect | TFA Concentration | Cell Type | Reference |
| Inhibition of Proliferation | As low as 10 nM | Fetal rat osteoblasts | [6] |
| Stimulation of Cell Growth | 0.5 - 7.0 mM | Murine glioma cells | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound and its dilution to working concentrations for in vitro assays. It includes the calculation of the final TFA concentration.
Materials:
-
This compound (Molecular Weight: 686.72 g/mol )
-
Trifluoroacetic acid (TFA) (Molecular Weight: 114.02 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM this compound in DMSO):
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Volume (µL) = (1 mg / 686.72 g/mol ) * (1 / 0.010 mol/L) * 1,000,000 µL/L = 145.6 µL
-
-
Add the calculated volume of DMSO to the vial containing this compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration in cell culture medium immediately before use. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.
-
-
Calculating the Final TFA Concentration:
-
Since this compound is a 1:1 salt, the molar concentration of TFA in the stock solution is equal to the molar concentration of this compound.
-
Example: For a 1 µM final concentration of this compound, the final concentration of TFA will also be 1 µM.
-
Recommendation: It is highly recommended to perform a vehicle control experiment with the corresponding concentration of TFA in DMSO diluted in cell culture medium to assess the effect of TFA alone on your cells.
Protocol 2: Cell Viability Assay using MTT
This protocol describes a common method for assessing the effect of MM-589 on the viability of leukemia cell lines such as MOLM-13, MV4-11, and HL-60.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound working solutions
-
TFA vehicle control solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the corresponding TFA vehicle controls in complete medium.
-
Add 100 µL of the compound dilutions or vehicle controls to the appropriate wells to achieve the final desired concentrations (final volume per well will be 200 µL).
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan is fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value for MM-589.
-
Visualizations
WDR5-MLL Signaling Pathway
The following diagram illustrates the role of the WDR5-MLL complex in histone H3K4 methylation and how MM-589 disrupts this process.
Caption: MM-589 inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps of the MTT assay to determine the effect of MM-589 on cell viability.
Caption: Workflow for determining MM-589's effect on cell viability using an MTT assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. genscript.com [genscript.com]
Application Notes and Protocols for Preparing MM-589 TFA Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction (PPI).[1][2] MM-589 binds to WDR5 with high affinity, exhibiting an IC50 of 0.90 nM, which in turn inhibits the H3K4 methyltransferase activity of the MLL complex with an IC50 of 12.7 nM.[3][4][5] This inhibitory action leads to the selective suppression of cell growth in human leukemia cell lines that harbor MLL translocations.[4][5] The trifluoroacetate (TFA) salt of MM-589 is often utilized for its enhanced stability and solubility.
This document provides a detailed protocol for the preparation of a stock solution of MM-589 TFA in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies. Adherence to this protocol will help ensure the accurate and reproducible preparation of this compound for experimental use.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 686.72 g/mol [3][4][5] |
| CAS Number | 2253167-09-6[4][5] |
| Appearance | White to off-white solid[3] |
| Solubility in DMSO | ≥ 25 mg/mL (with potential need for warming and sonication) |
| Recommended Storage | Lyophilized powder: -20°C or -80°CDMSO Stock Solution: -20°C for up to 1 month, -80°C for up to 6 months[1][3] |
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
DMSO is a penetration enhancer and can facilitate the absorption of other substances through the skin. Handle with caution.
-
Trifluoroacetic acid (TFA) is corrosive. While present as a salt, it is good practice to handle the compound in a well-ventilated area.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions for cell-based assays.
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the lyophilized powder.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO.
-
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 686.72 g/mol x 1000 mg/g = 6.87 mg
-
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution gently for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming and sonication may be required.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3] Ensure the tubes are tightly sealed to prevent moisture absorption.
-
Visualizations
This compound Stock Solution Preparation Workflow
References
Application Notes and Protocols: MM-589 TFA Treatment in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MM-589 TFA is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4][5] This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is frequently dysregulated in various forms of acute leukemia, particularly those with MLL gene rearrangements.[6] By disrupting the WDR5-MLL interaction, this compound effectively inhibits the methylation of histone H3 at lysine 4 (H3K4), leading to the downregulation of key oncogenic target genes such as HOXA9 and MYC.[6][7] This ultimately results in anti-leukemic effects, including the induction of cell cycle arrest, apoptosis, and myeloid differentiation.[8] These application notes provide detailed protocols for the treatment of leukemia cells with this compound and for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the quantitative effects of this compound on various leukemia cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| WDR5 Binding IC50 | 0.90 nM | [3] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | [3] |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | Treatment Duration | IC50 | Reference |
| MV4-11 | MLL-AF4 rearrangement | 4 or 7 days | 0.25 µM | [3] |
| MOLM-13 | MLL-AF9 rearrangement | 4 or 7 days | 0.21 µM | [3] |
| HL-60 | MLL wild-type | 4 or 7 days | 8.6 µM | [3] |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the WDR5-MLL1 complex, leading to a cascade of downstream events that culminate in anti-leukemic activity.
Experimental Workflow
A typical workflow for evaluating the effects of this compound on leukemia cells involves cell culture, treatment, and subsequent analysis of various cellular parameters.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Maintain leukemia cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. Aliquot and store at -80°C for long-term storage.[4]
-
Cell Seeding: Perform a cell count using a hemocytometer or automated cell counter. Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for apoptosis and cell cycle analysis) at a density of 0.5-1.0 x 10^5 cells/mL.[9]
-
Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Add the desired final concentrations of this compound (e.g., 0.01 µM to 10 µM) to the cells.[3] For vehicle control wells, add an equivalent volume of DMSO-containing medium.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 4 or 7 days).[3]
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10][11]
-
Flow cytometer
Protocol:
-
Harvest the cells, including any floating cells in the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated cells from a 6-well plate
-
Cold 70% ethanol
-
PBS
-
Flow cytometer
Protocol:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[15]
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[15]
-
Wash the cells twice with cold PBS to remove the ethanol.[13]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
References
- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 7. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protocols [moorescancercenter.ucsd.edu]
- 15. medicine.uams.edu [medicine.uams.edu]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for MM-589 TFA in MLL-Rearranged Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, particularly in infants. These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the expression of oncogenic MLL fusion proteins. A key interaction for the leukemogenic activity of these fusion proteins is their association with the WD repeat-containing protein 5 (WDR5). This interaction is crucial for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, driving leukemogenesis.
MM-589 trifluoroacetate (TFA) is a potent and cell-permeable macrocyclic peptidomimetic inhibitor that specifically targets the WDR5-MLL protein-protein interaction.[1][2][3] By disrupting this interaction, MM-589 inhibits the H3K4 methyltransferase activity of the MLL complex, leading to the downregulation of leukemogenic gene expression and subsequent inhibition of MLLr leukemia cell growth.[1][4][5] These application notes provide a summary of the key data related to MM-589's efficacy and detailed protocols for its use in studying MLL-rearranged leukemia.
Data Presentation
Table 1: In Vitro Efficacy of MM-589 TFA
This table summarizes the key in vitro potency metrics of this compound in biochemical and cell-based assays.
| Parameter | Value | Reference |
| WDR5 Binding (IC₅₀) | 0.90 nM | [1][4][5] |
| MLL H3K4 Methyltransferase Activity (IC₅₀) | 12.7 nM | [1][4][5] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
This table details the cytotoxic activity of this compound against various human leukemia cell lines. The data highlights the selectivity of MM-589 for MLL-rearranged cell lines.
| Cell Line | MLL Status | IC₅₀ (µM) | Reference |
| MV4-11 | MLL-AF4 | 0.25 | [1][4] |
| MOLM-13 | MLL-AF9 | 0.21 | [1][4] |
| HL-60 | MLL-wild type | 8.6 | [1][4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-leukemic effect by disrupting the core machinery that drives MLL-rearranged leukemia. The following diagram illustrates the signaling pathway and the point of intervention for MM-589.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
In Vivo Studies of MM-589 TFA in Animal Models: A Review of Available Data
Despite extensive investigation into the potent in vitro activity of MM-589 TFA, a selective inhibitor of the WDR5-MLL protein-protein interaction, detailed in vivo efficacy, pharmacokinetic, and toxicology data from animal models remains largely unavailable in published scientific literature. Researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound should be aware of the current landscape of publicly accessible information.
This compound has demonstrated significant promise in laboratory studies, showcasing high-affinity binding to WDR5 and potent inhibition of MLL1 methyltransferase activity.[1][2] This has translated to effective growth inhibition of human leukemia cell lines that harbor MLL translocations.[1][2] However, the transition of these promising in vitro results to comprehensive animal model studies has not been detailed in the primary publication by Karatas H, et al., in the Journal of Medicinal Chemistry (2017), nor in subsequent research accessible through broad scientific literature searches.
Summary of In Vitro Quantitative Data
To provide a baseline for researchers, the following table summarizes the key in vitro quantitative data for MM-589, the active component of this compound. This information is consistently reported and highlights the compound's potency at the molecular and cellular levels.
| Parameter | Value | Cell Lines / Assay Conditions | Reference |
| WDR5 Binding Affinity (IC50) | 0.90 nM | Biochemical Assay | [1] |
| MLL H3K4 Methyltransferase Inhibition (IC50) | 12.7 nM | Biochemical Assay | [1] |
| Cell Growth Inhibition (IC50) | 0.25 µM | MV4-11 (MLL-AF4) Human Leukemia Cells | [2] |
| Cell Growth Inhibition (IC50) | 0.21 µM | MOLM-13 (MLL-AF9) Human Leukemia Cells | [2] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of MM-589 involves the disruption of the interaction between WDR5 and the MLL1 protein, a critical component of a histone methyltransferase complex responsible for methylating histone H3 at lysine 4 (H3K4). This methylation is a key epigenetic mark associated with active gene transcription. In many forms of acute leukemia, chromosomal translocations of the MLL1 gene lead to the production of oncogenic fusion proteins that aberrantly recruit the MLL1 complex to target genes, driving leukemogenesis. By inhibiting the WDR5-MLL1 interaction, MM-589 aims to prevent this pathological gene expression program.
Below are diagrams illustrating the targeted signaling pathway and a general workflow for evaluating WDR5-MLL inhibitors.
Protocols for In Vivo Studies: A General Framework
While specific protocols for this compound are not available, the following represents a general framework for conducting in vivo studies with a WDR5-MLL inhibitor in a leukemia animal model, based on standard practices in the field.
1. Animal Model:
-
Species/Strain: Immunocompromised mice (e.g., NOD/SCID, NSG) are typically used for xenograft studies to prevent rejection of human cells.
-
Cell Line: Human leukemia cell lines with known MLL translocations (e.g., MV4-11, MOLM-13) are implanted, usually via tail vein injection to establish systemic disease.
-
Engraftment Confirmation: Successful engraftment is monitored by techniques such as flow cytometry of peripheral blood for human CD45+ cells or bioluminescence imaging if cells are engineered to express luciferase.
2. Dosing and Administration:
-
Formulation: The compound would need to be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral gavage, intravenous). Vehicle composition (e.g., DMSO, PEG, saline) should be optimized for solubility and tolerability.
-
Dose and Schedule: Dose levels and treatment frequency would be determined based on maximum tolerated dose (MTD) studies. Treatment would typically begin once leukemia engraftment is confirmed.
3. Efficacy Evaluation:
-
Tumor Burden Monitoring: Leukemia progression is monitored over time by measuring the percentage of human leukemia cells in the peripheral blood, bone marrow, and spleen.
-
Survival Analysis: A primary endpoint is often overall survival, with data typically represented by Kaplan-Meier curves.
-
Pharmacodynamic Markers: Changes in downstream targets, such as levels of H3K4 methylation or expression of MLL target genes in leukemia cells isolated from treated animals, can be assessed.
4. Pharmacokinetic Studies:
-
Sample Collection: Blood samples are collected at various time points after a single dose of the compound.
-
Analysis: Plasma concentrations of the compound are measured using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
5. Toxicology Studies:
-
Monitoring: Animals are monitored for clinical signs of toxicity, including changes in body weight, behavior, and overall health.
-
Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify any signs of tissue damage.
-
Blood Chemistry: Blood samples may be analyzed for markers of liver and kidney function.
References
Troubleshooting & Optimization
proper storage conditions for MM-589 Tfa
Technical Support Center: MM-589 Tfa
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: Solid this compound should be stored at -20°C in a sealed container, protected from moisture.[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be aliquoted and stored in sealed containers. For long-term storage, -80°C is recommended for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1][2][3][4] It is crucial to prevent repeated freeze-thaw cycles.
Q3: How do I reconstitute solid this compound?
A3: this compound can be reconstituted in water. To enhance solubility, you can warm the solution to 37°C and use sonication.[4] It may also be necessary to adjust the pH to 2 with 1M HCl to achieve the desired concentration.[2] For cell-based assays, ensure the final concentration of any organic solvent is compatible with your experimental system.
Q4: Is this compound cell-permeable?
A4: Yes, MM-589 is a cell-permeable macrocyclic peptidomimetic.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution | The compound's solubility limit has been exceeded, or the storage temperature is incorrect. | Warm the solution to 37°C and sonicate to aid dissolution.[4] Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2][3][4] |
| Low or no inhibitory activity in my assay | Improper storage leading to compound degradation. | Verify that the compound and stock solutions have been stored according to the recommended guidelines (-20°C for solid, -20°C or -80°C for solutions, protected from moisture).[1][2] Prepare fresh stock solutions from solid compound if degradation is suspected. |
| Incorrect concentration of the inhibitor. | Double-check all dilution calculations. Perform a dose-response experiment to determine the optimal concentration for your specific assay. | |
| Issues with the experimental assay itself. | Include appropriate positive and negative controls in your experiment to validate the assay's performance. For protein-protein interaction assays, a known inhibitor of a different system or a mutant protein that disrupts the interaction can serve as a valuable control. | |
| Inconsistent results between experiments | Variability in stock solution preparation or handling. | Prepare a large batch of stock solution, aliquot it into single-use volumes, and store it at -80°C to ensure consistency across multiple experiments.[2][3][4] Avoid repeated freeze-thaw cycles. |
| Cell-based assay variability. | Ensure consistent cell seeding densities, passage numbers, and treatment durations. Monitor cell health to rule out cytotoxicity-related effects. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Important Considerations |
| Solid | -20°C | Indefinite (if stored properly) | Keep in a sealed container, away from moisture.[1][2] |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles; keep sealed and away from moisture.[1][2][3][4] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles; keep sealed and away from moisture.[1][2][3][4] |
Experimental Protocols & Methodologies
General Handling Protocol for this compound
-
Receiving and Initial Storage: Upon receipt, store the solid this compound at -20°C in its original sealed packaging.
-
Reconstitution:
-
Stock Solution Storage:
-
Use in Experiments:
-
When ready to use, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in your assay buffer or cell culture medium.
-
It is recommended to filter sterilize the final working solution if it is to be used in cell culture.[3]
-
Visualizations
Caption: The WDR5-MLL1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
References
troubleshooting MM-589 Tfa experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MM-589 Tfa in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] By binding to WDR5, this compound disrupts the formation of the WDR5-MLL complex, which is crucial for the histone methyltransferase (HMT) activity of MLL.[1][3] This inhibition of H3K4 methyltransferase activity is particularly effective in leukemia cell lines with MLL translocations.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from moisture.[4][5] When preparing a stock solution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4] If water is used as the solvent for the stock solution, it should be filtered and sterilized before use.[5]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 25 mg/mL (36.40 mM), which may be aided by ultrasonication and warming to 60°C.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published findings.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value | Reference |
| WDR5 Binding | 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase Activity | 12.7 nM | [1][2] |
Table 2: Cell Growth Inhibition by this compound in Leukemia Cell Lines
| Cell Line | IC50 Value | Incubation Time | Reference |
| MV4-11 | 0.25 µM | 4 or 7 days | [1] |
| MOLM-13 | 0.21 µM | 4 or 7 days | [1] |
| HL-60 | 8.6 µM | Not Specified | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
potential off-target effects of MM-589 Tfa
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MM-589 Tfa, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and cell-permeable macrocyclic peptidomimetic that specifically targets the interaction between WDR5 and MLL.[1][2][3][4] By binding to WDR5 with high affinity, MM-589 disrupts the formation of the MLL complex, which is crucial for histone H3 lysine 4 (H3K4) methylation.[1][2][3][4] Inhibition of this interaction leads to decreased H3K4 methyltransferase activity of MLL.[1][2][3][4]
Q2: Has the selectivity of this compound been evaluated against other related proteins?
Yes, the selectivity of MM-589 has been assessed against other members of the SET1 family of histone methyltransferases. In a key study, MM-589 was found to have no inhibitory effect on the activity of MLL2, MLL3, MLL4, SET1a, and SET1b, indicating its high selectivity for the MLL1 complex.[5]
Q3: What are the known on-target effects of this compound in cancer cell lines?
MM-589 potently and selectively inhibits the growth of human leukemia cell lines that harbor MLL translocations.[1][4] Specifically, it has shown significant cytotoxic effects in the MV4-11 and MOLM-13 cell lines.[5] In contrast, it exhibits much weaker activity against the HL-60 cell line, which does not have an MLL translocation.[5]
Q4: Is there any information on a broad-panel off-target screening for this compound?
Based on publicly available information, a comprehensive off-target screening of this compound against a broad panel of unrelated proteins (e.g., kinases, GPCRs) has not been reported. The primary characterization of its selectivity has been focused on the closely related SET1 family of methyltransferases.
Troubleshooting Guides
Issue: Observing unexpected cellular phenotypes not consistent with MLL1 inhibition.
-
Rule out non-specific cytotoxicity: High concentrations of any compound can lead to off-target effects or general cellular toxicity. It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
-
Confirm on-target activity: Before investigating potential off-target effects, it is crucial to confirm that this compound is active in your experimental system. This can be done by assessing the levels of H3K4 methylation or by measuring the expression of known MLL1 target genes, such as HOXA9 and MEIS1.
-
Consider the cellular context: The effects of MLL1 inhibition can be highly dependent on the genetic and epigenetic landscape of the cell line being used. Ensure that your cell line is an appropriate model for studying the WDR5-MLL interaction.
-
Literature review for similar compounds: Investigate whether other inhibitors of the WDR5-MLL interaction have been reported to cause similar unexpected phenotypes. This may provide insights into potential class-specific off-target effects.
Issue: Difficulty reproducing the reported cellular IC50 values.
-
Cell line authentication: Ensure the identity and integrity of your cell line through short tandem repeat (STR) profiling.
-
Compound quality: Verify the purity and concentration of your this compound stock solution. The trifluoroacetate (Tfa) salt form may have a different molecular weight than the free base, which should be accounted for in concentration calculations.
-
Experimental conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of the assay can significantly influence IC50 values. Adhere closely to the protocols outlined in the original research publications.
Quantitative Data Summary
| Target | Assay Type | IC50 | Reference |
| WDR5 Binding | Biochemical Assay | 0.90 nM | [1][2][3][4] |
| MLL H3K4 Methyltransferase Activity | Biochemical Assay | 12.7 nM | [1][2][3][4] |
| MV4-11 Cell Growth Inhibition | Cellular Assay | 0.25 µM | [5] |
| MOLM-13 Cell Growth Inhibition | Cellular Assay | 0.21 µM | [5] |
| HL-60 Cell Growth Inhibition | Cellular Assay | 8.6 µM | [5] |
| MLL2, MLL3, MLL4, SET1a, SET1b | Biochemical Assay | No effect reported | [5] |
Experimental Protocols
Note: The detailed step-by-step protocols for the selectivity assays were not available in the public domain. The following are generalized methodologies based on standard practices in the field.
Protocol 1: WDR5-MLL Interaction Inhibition Assay (AlphaLISA-based)
This assay is designed to quantify the ability of a compound to disrupt the interaction between WDR5 and a peptide derived from MLL.
-
Reagents: Biotinylated MLL peptide, Glutathione S-transferase (GST)-tagged WDR5, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.
-
Procedure:
-
Add GST-WDR5 and biotin-MLL peptide to a 384-well plate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate to allow for binding.
-
Add Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The signal generated is proportional to the extent of the WDR5-MLL interaction. A decrease in signal indicates inhibition. Calculate IC50 values from the dose-response curves.
Protocol 2: Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and its inhibition by this compound.
-
Reagents: Recombinant MLL complex (containing MLL, WDR5, RbBP5, and ASH2L), histone H3 substrate, and S-adenosylmethionine (SAM) as a methyl donor.
-
Procedure:
-
Assemble the HMT reaction in a microplate, including the MLL complex and histone H3 substrate.
-
Add serial dilutions of this compound or control compounds.
-
Initiate the reaction by adding SAM.
-
Incubate at 30°C.
-
Stop the reaction.
-
Detect the level of H3K4 methylation using a specific antibody and a suitable detection method (e.g., ELISA, Western blot, or a fluorescence-based readout).
-
-
Data Analysis: Quantify the H3K4 methylation levels and calculate the IC50 values from the dose-response curves.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
optimizing MM-589 Tfa concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MM-589 TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3][4] By binding to WDR5, MM-589 disrupts the formation of the MLL co-activator complex, which is crucial for the histone H3 lysine 4 (H3K4) methyltransferase activity of MLL.[1][2] This inhibition of H3K4 methylation leads to reduced expression of target genes, such as those involved in leukemogenesis, and consequently inhibits the growth of leukemia cells harboring MLL translocations.[1][2]
Q2: Why is MM-589 supplied as a trifluoroacetate (TFA) salt?
MM-589 is commonly supplied as a TFA salt to improve its solubility and stability.[5] Trifluoroacetic acid is often used during the synthesis and purification (e.g., HPLC) of peptides and peptidomimetics.[2][3] The resulting TFA salt form is typically a lyophilized powder that is more readily dissolved in aqueous solutions for experimental use.[1]
Q3: Can the TFA counter-ion affect my experimental results?
Yes, residual trifluoroacetate from the synthesis and purification process can impact cell-based assays.[2][6] TFA has been reported to inhibit cell proliferation in some cell types while stimulating it in others.[2][6] This can introduce variability in your results and may lead to false positives or negatives.[2] Therefore, it is crucial to consider the potential effects of TFA and to determine the optimal concentration for your specific cell line and assay.
Q4: I am observing inconsistent results or lower than expected efficacy with this compound. What are the possible causes and troubleshooting steps?
Inconsistent results or reduced efficacy can stem from several factors related to the TFA salt and compound handling. Here are some common issues and solutions:
-
TFA Interference: The TFA counter-ion itself might be affecting your cells.
-
Troubleshooting:
-
TFA Control: Run a control experiment with TFA alone (at concentrations equivalent to those in your this compound solutions) to assess its effect on your cells.
-
Optimize this compound Concentration: Perform a dose-response experiment to identify the optimal concentration range for MM-589's efficacy where the effect of TFA is minimal.
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TFA Salt Exchange: If TFA toxicity is confirmed, consider exchanging the TFA salt for a more biocompatible salt like hydrochloride (HCl) or acetate.[3][4][7]
-
-
-
Improper Reconstitution: Incorrect reconstitution can lead to inaccurate concentrations and reduced compound activity.
-
Troubleshooting: Follow a standardized reconstitution protocol. For lyophilized peptides, it is recommended to first dissolve in a small amount of a suitable organic solvent like DMSO and then dilute with an aqueous buffer.[1]
-
-
Incorrect Storage: Improper storage can lead to degradation of the compound.
Efficacy of MM-589 in Various Leukemia Cell Lines
The following table summarizes the reported IC50 values for MM-589 in different human leukemia cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Genetic Background | IC50 (µM) | Reference |
| MV4-11 | MLL-AF4 | 0.25 | [1][2] |
| MOLM-13 | MLL-AF9 | 0.21 | [1][2] |
| HL-60 | MLL wild-type | 8.6 | [1][2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound vial
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[1]
-
Initial Dissolution: Add a small, precise volume of DMSO to the vial to dissolve the peptide. Gently vortex or pipette up and down to ensure complete dissolution.
-
Aqueous Dilution: Slowly add your desired sterile aqueous buffer to the DMSO-dissolved peptide to achieve the final desired stock concentration. Note: Adding the aqueous solution too quickly can sometimes cause precipitation.
-
Aliquot and Store: Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes. Store the aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]
Protocol 2: Optimizing this compound Concentration and Assessing TFA Effects
This experiment is designed to determine the optimal working concentration of this compound and to evaluate the potential interference of the TFA counter-ion.
Materials:
-
This compound stock solution
-
Trifluoroacetic acid (TFA) solution (as a control)
-
Your target cell line (e.g., MV4-11)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare Dilutions:
-
This compound: Prepare a serial dilution of your this compound stock solution in complete culture medium to cover a broad concentration range (e.g., 0.01 µM to 10 µM).
-
TFA Control: Prepare a corresponding serial dilution of a TFA solution. The molar concentration of TFA in these wells should match the molar concentration of the TFA counter-ion in the this compound-treated wells.
-
Vehicle Control: Prepare wells containing only the vehicle (e.g., DMSO and culture medium) at the highest concentration used in the experimental wells.
-
Untreated Control: Include wells with cells in culture medium only.
-
-
Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound, TFA control, vehicle control, and untreated control medium to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 4 to 7 days).[8]
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the untreated control.
-
Plot the dose-response curves for both this compound and the TFA control.
-
Calculate the IC50 for this compound.
-
Compare the cell viability in the TFA control wells to the untreated control to assess the cytotoxic or proliferative effects of TFA alone.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: MM-589 mechanism of action in the MLL signaling pathway.
References
Technical Support Center: MM-589 Tfa Cytotoxicity in Non-Target Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of MM-589 Tfa in non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and what is its mechanism of action?
MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL complex, which is involved in the regulation of gene expression, particularly of genes like HOX that are critical for cell development and differentiation.[1] By disrupting the WDR5-MLL interaction, MM-589 inhibits H3K4 methylation, leading to decreased expression of MLL target genes and subsequently inducing apoptosis in sensitive cancer cells, particularly in leukemias with MLL translocations.[2][3] The "Tfa" designation refers to the trifluoroacetate salt form of the compound, which is often used to improve solubility and stability.
Q2: What is considered a "non-target" cell line for MM-589?
For MM-589, "target" cell lines are typically cancer cells that are dependent on the WDR5-MLL interaction for their survival and proliferation. This primarily includes leukemia cell lines with MLL gene rearrangements. Therefore, "non-target" cell lines would encompass:
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Cancer cell lines that do not have MLL rearrangements and are not dependent on the WDR5-MLL pathway.
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Normal, non-cancerous cell lines from various tissues (e.g., liver, kidney, lung, fibroblasts, astrocytes) which should ideally not be affected by the drug at therapeutic concentrations.
Q3: Is there any data on the cytotoxicity of MM-589 in non-target cell lines?
Direct and comprehensive public data on the cytotoxicity of MM-589 across a wide panel of non-target, non-cancerous human cell lines is limited. Preclinical studies often focus on on-target efficacy and selectivity against a few cancer cell lines.
However, studies on other WDR5-MLL inhibitors provide insights into the potential off-target effects of this class of compounds. For instance, the WDR5 inhibitor C16 demonstrated a degree of selectivity, with a 5-fold higher IC50 in human astrocytes and a 20-fold higher IC50 in human fibroblasts compared to glioblastoma cancer stem cells.[4] Another study on a bicyclic heteroaryl WDR5 inhibitor noted reduced off-target activities compared to a similar monocyclic compound.[5] The K562 leukemia cell line, which is p53-null, is often used as a WDR5-insensitive control to assess the on-target selectivity of these inhibitors.[5][6]
Q4: What are the potential reasons for observing cytotoxicity in non-target cell lines?
Observing cytotoxicity in non-target cell lines during your experiments with this compound could be due to several factors:
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Off-Target Effects: The compound may be interacting with other cellular proteins besides WDR5, leading to unintended toxicity.
-
General Cellular Stress: At high concentrations, many small molecules can induce non-specific cytotoxicity through mechanisms like mitochondrial dysfunction or membrane disruption.
-
Dependence of the Non-Target Cell Line on WDR5: Some non-cancerous cells might have a higher-than-expected reliance on WDR5 for their normal function and proliferation, making them more susceptible to WDR5 inhibition.
-
Experimental Artifacts: Issues with the experimental setup, such as incorrect compound concentration, contamination, or problems with the cytotoxicity assay itself, can lead to misleading results.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot unexpected cytotoxicity of this compound in your non-target cell line experiments.
Problem 1: High Cytotoxicity Observed in Non-Target Control Cell Lines
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | 1. Verify Stock Solution: Re-calculate the concentration of your this compound stock solution. If possible, verify the concentration using a spectrophotometer or another analytical method. 2. Check Dilutions: Carefully review all dilution calculations and ensure pipetting accuracy. Prepare fresh dilutions from the stock solution. |
| Off-Target Toxicity | 1. Titrate the Dose: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value in your non-target cell line. Compare this to the reported IC50 values in sensitive leukemia cell lines (e.g., MV4-11, MOLM-13). A large therapeutic window between target and non-target cells is expected. 2. Use a WDR5-Insensitive Control: Include a cell line known to be less sensitive to WDR5 inhibition, such as K562, in your experiments to confirm on-target versus off-target effects.[5][6] |
| Contamination | 1. Mycoplasma Testing: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to drugs. 2. Sterility Check: Ensure all reagents and media are sterile. |
| Assay-Specific Issues | 1. Review Assay Protocol: Go through your cytotoxicity assay protocol to ensure all steps were followed correctly. 2. Run Assay Controls: Include all necessary controls: untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine). |
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | 1. Optimize Cell Number: Ensure a consistent and optimal number of cells are seeded in each well. Cell density can significantly impact assay results. 2. Uniform Cell Suspension: Ensure your cell suspension is homogenous before seeding to avoid clumps and uneven distribution. |
| Incubation Time | 1. Time-Course Experiment: The cytotoxic effect of MM-589 may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your cell line. |
| Reagent Variability | 1. Use Fresh Reagents: Prepare fresh media, serum, and assay reagents. Avoid repeated freeze-thaw cycles of sensitive reagents. 2. Lot-to-Lot Variability: If you have switched to a new batch of this compound, serum, or other critical reagents, test the new lot in parallel with the old one to check for variability. |
| Edge Effects in Plates | 1. Proper Plate Incubation: Ensure proper humidification in the incubator to minimize evaporation from the outer wells of the plate. 2. Plate Layout: Avoid using the outermost wells for experimental samples if edge effects are a persistent issue. Fill them with sterile PBS or media. |
Quantitative Data Summary
The following table summarizes the available in vitro cytotoxicity data for MM-589 and a related WDR5 inhibitor, highlighting their selectivity.
| Compound | Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| MM-589 | MV4-11 | Human Leukemia (MLL-AF4) | 0.25 | [1] |
| MOLM-13 | Human Leukemia (MLL-AF9) | 0.21 | [1] | |
| HL-60 | Human Leukemia (p53 null) | 8.6 | [1] | |
| C16 (WDR5 Inhibitor) | GBM CSCs | Glioblastoma Cancer Stem Cells | ~1 | [4] |
| Human Astrocytes | Normal Brain Cells | ~5 | [4] | |
| Human Fibroblasts | Normal Connective Tissue Cells | ~20 | [4] |
Experimental Protocols
Standard Protocol for MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and untreated controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
WDR5-MLL Signaling Pathway
Caption: The WDR5-MLL signaling pathway and the mechanism of action of MM-589.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid MM-589 Tfa precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of MM-589, particularly the TFA salt, in experimental media.
Troubleshooting Guide: MM-589 TFA Precipitation
Precipitation of this compound in media can be a significant issue, potentially impacting experimental outcomes. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Initial Assessment:
Before proceeding, confirm that the observed precipitate is indeed MM-589. Visually inspect the media for cloudiness or solid particles after the addition of the MM-589 stock solution.
Troubleshooting Workflow:
Figure 1. A troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Stock Solution Preparation and Storage:
-
Issue: The this compound stock solution may not be properly prepared or stored, leading to precipitation upon dilution in media.
-
Recommendation: Ensure the lyophilized powder is fully dissolved in an appropriate solvent, such as sterile water or DMSO, at a concentration significantly higher than the final working concentration.[1][2][3][4] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
-
-
Reconstitution and Dilution Technique:
-
Issue: Incorrect reconstitution or dilution can cause the compound to precipitate.
-
Recommendation: To reconstitute, add the solvent to the vial and gently swirl to dissolve the peptide.[2][3] Avoid vigorous shaking.[2][3] When diluting into your final media, add the MM-589 stock solution dropwise while gently stirring the media to ensure rapid and even distribution.
-
-
Media Composition and pH:
-
Issue: Components in the cell culture media, such as salts and proteins, can interact with this compound and cause precipitation. The pH of the final solution can also affect solubility.
-
Recommendation: Add MM-589 to serum-free media first, and then add serum. In some cases, a higher final serum concentration may help to keep the compound in solution. After adding MM-589, check the pH of the media and adjust if necessary, as TFA can acidify the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and why is it often supplied as a TFA salt?
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[6][7][8][9][10] It is a valuable tool for studying the role of this interaction in diseases such as acute leukemia.[7][11] MM-589 is often supplied as a trifluoroacetate (TFA) salt because this form can have improved water solubility and stability compared to the free base.[6]
Q2: Why does this compound precipitate in my cell culture media?
Trifluoroacetic acid (TFA) is a strong acid used during the synthesis and purification of peptides and peptidomimetics like MM-589.[12][13][14] When the TFA salt of a compound is introduced into a complex solution like cell culture media, several factors can lead to precipitation:
-
TFA Counter-ion: The TFA counter-ion can interfere with biological assays and may contribute to insolubility under certain conditions.[12][13]
-
pH Changes: The acidic nature of TFA can lower the pH of the media, affecting the solubility of MM-589 and other media components.
-
Interactions with Media Components: MM-589 or the TFA salt may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[15]
Q3: What are the primary methods to remove or replace TFA from MM-589?
If precipitation persists, consider removing or exchanging the TFA counter-ion. Common methods include:
-
Lyophilization with Hydrochloric Acid (HCl): This is a widely used technique to exchange TFA for a chloride (Cl-) counter-ion.[13][14][16] The process involves dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. This is often repeated multiple times to ensure complete exchange.[13][16][17]
-
Ion-Exchange Chromatography: This method uses a resin to capture the peptide and then elute it with a buffer containing the desired counter-ion, such as acetate.[14][17][18]
-
Reverse-Phase HPLC (RP-HPLC): The TFA can be exchanged during RP-HPLC purification by using a mobile phase containing the desired counter-ion.[12]
Q4: Are there alternative solvents I can use to dissolve this compound?
While sterile water is a common solvent, for hydrophobic peptides, organic solvents like dimethyl sulfoxide (DMSO) can be used to create a high-concentration stock solution.[1][4] This stock can then be diluted into the aqueous media. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells in your experiment.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.[1]
-
Add the required volume of sterile, nuclease-free water or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.[2][3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: TFA Removal by Lyophilization with HCl
This protocol is a general guideline and may need optimization for MM-589.
-
Dissolve the this compound in a minimal amount of 100 mM HCl.[14][17]
-
Allow the solution to stand at room temperature for a few minutes.
-
Freeze the solution using liquid nitrogen or a dry ice/ethanol bath.
-
Lyophilize the frozen solution until all the solvent is removed.
-
For a more complete exchange, redissolve the lyophilized powder in 100 mM HCl and repeat the freeze-drying process two to three times.[13][16]
-
After the final lyophilization, reconstitute the MM-589 HCl salt in the desired solvent for your experiments.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of MM-589 from published literature. This data is provided to give context to the compound's potency and is not directly related to its solubility.
| Target | Assay | IC₅₀ | Reference |
| WDR5 Binding | Biochemical Assay | 0.90 nM | [6][8][10] |
| MLL H3K4 Methyltransferase Activity | Functional Assay | 12.7 nM | [6][8][10] |
| MV4-11 Cell Growth | Cell-based Assay | 0.25 µM | [6][7] |
| MOLM-13 Cell Growth | Cell-based Assay | 0.21 µM | [6][7] |
Signaling Pathway
MM-589 functions by disrupting the protein-protein interaction between WDR5 and MLL. This interaction is crucial for the histone methyltransferase activity of the MLL complex, which plays a key role in regulating gene expression.
Figure 2. The signaling pathway inhibited by MM-589.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. uk-peptides.com [uk-peptides.com]
- 3. jpt.com [jpt.com]
- 4. biosynth.com [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 10. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
- 17. peptide.com [peptide.com]
- 18. bio-works.com [bio-works.com]
interpreting unexpected results with MM-589 Tfa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with MM-589 Tfa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, this compound blocks the assembly of the MLL coactivator complex, which is crucial for histone H3 lysine 4 (H3K4) methylation. This inhibition of H3K4 methyltransferase activity leads to decreased expression of target genes, such as HOX genes, ultimately inhibiting the growth of cancer cells, particularly those with MLL translocations.[1]
Q2: What are the expected IC50 values for this compound in cancer cell lines?
The inhibitory activity of this compound is cell-line dependent. It is most potent in human leukemia cell lines harboring MLL translocations. For example, in MV4-11 and MOLM-13 cell lines, the IC50 values for cell growth inhibition are approximately 0.25 µM and 0.21 µM, respectively. In contrast, it shows significantly weaker activity in cell lines without MLL translocations, such as the HL-60 cell line, which has an IC50 of 8.6 µM.[1][2]
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be stored at -80°C for up to six months or at -20°C for one month.[3] It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. For preparing stock solutions, consult the manufacturer's datasheet for the recommended solvent (e.g., DMSO). When preparing working solutions from a water-based stock, it is advisable to filter-sterilize the solution.[3]
Troubleshooting Guides
Issue 1: Observed IC50 value is significantly higher than expected.
If the experimentally determined IC50 value is much higher than the published values, consider the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting higher than expected IC50 values.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C or -80°C and protected from light and moisture.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Inaccurate Compound Concentration | Verify the calculations for your stock solution and serial dilutions. If possible, confirm the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient. |
| Cell Line Resistance | Confirm the identity of your cell line using short tandem repeat (STR) profiling. Prolonged culturing can lead to genetic drift and altered sensitivity. Use cells with a low passage number. Resistance to WDR5 inhibitors can also arise from mutations in the WDR5 gene.[4] |
| Suboptimal Assay Conditions | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[5] Ensure the incubation time with this compound is appropriate (e.g., 72-96 hours for cell viability assays). |
| Assay Interference | If using an MTT or similar metabolic assay, consider that the compound may interfere with cellular metabolism or the formazan dye.[6] Validate your results with an alternative cell viability assay that measures a different cellular parameter, such as a CyQUANT assay (DNA content) or a real-time viability assay.[7][8] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Include a vehicle-only control in your experiment. |
Issue 2: Unexpected Phenotypes or Off-Target Effects are Observed.
Researchers may observe cellular effects that are not immediately attributable to the inhibition of the WDR5-MLL interaction.
Signaling Pathway of WDR5 Inhibition
Caption: this compound's impact on multiple downstream pathways.
Possible Explanations and Investigative Steps:
-
Disruption of other WDR5 interactions: WDR5 is a scaffolding protein that interacts with numerous other proteins besides MLL. This compound may disrupt these other interactions, leading to unexpected phenotypes. For instance, WDR5 also interacts with the MYC oncoprotein to regulate the expression of ribosomal protein genes. Inhibition by a WDR5 inhibitor can lead to a p53-mediated nucleolar stress response and apoptosis, independent of MLL-fusion proteins.[9][10]
-
Off-target binding: Although this compound is a highly specific inhibitor, the possibility of it binding to other proteins cannot be entirely ruled out.
-
Investigative approaches:
-
Rescue experiments: If the unexpected phenotype is due to on-target inhibition of WDR5, overexpressing a WDR5 mutant that does not bind to this compound but is otherwise functional should rescue the phenotype.
-
Proteomics: Employ techniques like chemical proteomics to identify the direct binding partners of this compound in your cellular model.
-
Transcriptomics and Proteomics: Perform RNA-seq and mass spectrometry-based proteomics to get a global view of the changes in gene and protein expression following treatment with this compound. This can help to identify dysregulated pathways.
-
Experimental Protocols
Representative Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the IC50 value of this compound using a standard MTT assay.[5][11] Optimization for specific cell lines and laboratory conditions is recommended.
Experimental Workflow
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
This compound
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | WDR5-MLL Interaction | [1][2] |
| WDR5 Binding IC50 | 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase Activity IC50 | 12.7 nM | [1][2] |
| MV4-11 Cell Growth Inhibition IC50 | 0.25 µM | [1][2] |
| MOLM-13 Cell Growth Inhibition IC50 | 0.21 µM | [1][2] |
| HL-60 Cell Growth Inhibition IC50 | 8.6 µM | [1][2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
MM-589 Tfa degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling MM-589 and addressing potential issues related to its trifluoroacetic acid (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: What is MM-589 and why is it supplied as a TFA salt?
MM-589 is a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3][4][5] It binds to WDR5 with high affinity, inhibiting the MLL H3K4 methyltransferase activity.[1][3][4][5]
Like many synthetic peptides, MM-589 is often supplied as a trifluoroacetate (TFA) salt. TFA is used during the solid-phase synthesis and purification (specifically in reverse-phase HPLC) of the peptide.[6][7][8][9][10][11][12] It acts as a strong ion-pairing agent, improving the separation and purity of the final product.[8] The TFA salt form is a common consequence of these standard production methods.
Q2: What is "TFA degradation" and should I be concerned about it for MM-589?
While the term "TFA degradation" might suggest that TFA directly degrades the MM-589 molecule, the more common issue is the potential for the peptide to degrade under the harsh acidic conditions sometimes used to remove the TFA counter-ion.[13] For instance, repeated lyophilization in the presence of a strong acid like hydrochloric acid (HCl) at a very low pH (<1) could potentially lead to peptide degradation.[13]
Additionally, the presence of TFA itself can be problematic in biological assays.
Q3: How can the TFA salt of MM-589 affect my experiments?
The presence of TFA counter-ions can interfere with various experiments in several ways:
-
Biological Activity: TFA can be toxic to cells, and its presence, even at low concentrations, can affect cell growth and viability, leading to inaccurate or irreproducible results in cellular assays.[6][10][14] For example, TFA has been shown to inhibit osteoblast growth at nanomolar concentrations.[10]
-
Physicochemical Properties: TFA salts can alter the secondary structure, solubility, and apparent mass of the peptide.[6][9]
-
Analytical Techniques: TFA can interfere with certain analytical methods like infrared spectroscopy.[13]
Given these potential interferences, it is often recommended to exchange the TFA salt for a more biologically benign alternative, such as acetate or hydrochloride, especially for in vivo and cell-based studies.[6][13][14]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in cell-based assays with MM-589.
This could be due to the interference of the TFA counter-ion.
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the amount of TFA in your MM-589 sample.
-
Perform a Salt Exchange: Exchange the TFA salt for acetate or hydrochloride using one of the protocols outlined below.
-
Use a Control: Compare the experimental results of the TFA salt form with the acetate or hydrochloride salt form of MM-589.
-
Literature Review: Consult studies that have used MM-589 or similar peptides to see how they handled the TFA salt.
Problem: Poor solubility of MM-589.
The salt form can influence the solubility of a peptide.
Troubleshooting Steps:
-
Try Different Solvents: Consult the manufacturer's instructions for recommended solvents.
-
Consider Salt Exchange: Exchanging TFA for another counter-ion like acetate or hydrochloride might improve solubility in your desired buffer.[11]
Experimental Protocols
TFA Removal and Salt Exchange Methodologies
Several methods can be employed to remove or exchange the TFA counter-ion from a peptide sample. The choice of method depends on the peptide's properties and the desired final salt form.
| Method | Principle | Advantages | Disadvantages |
| TFA/HCl Exchange | Lyophilization with a stronger acid (HCl) to displace TFA.[7][13][15][16] | Relatively simple and effective for complete removal.[7][8] | Requires handling of HCl; repeated cycles may be needed; potential for peptide degradation at very low pH.[13][15] |
| TFA/Acetate Exchange (Ion Exchange Chromatography) | Passing the peptide solution through a strong anion exchange resin pre-equilibrated with acetate.[15][16] | Milder conditions compared to strong acid treatment; allows for exchange with a biologically compatible counter-ion.[13] | Can be more time-consuming; potential for peptide loss on the column. |
| Reverse-Phase HPLC | Using a different ion-pairing agent (e.g., acetic acid) in the mobile phase during HPLC purification.[7][13] | Can be integrated into the purification process. | May not be suitable for very hydrophilic peptides; may require optimization of HPLC conditions.[7] |
Detailed Protocol: TFA/HCl Exchange
This protocol is adapted from established methods for exchanging TFA for chloride.[7][9][15][16]
Materials:
-
MM-589 TFA salt
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl)[7][9]
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolve the this compound salt in distilled water or buffer at a concentration of approximately 1 mg/mL.[7][9]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7][9] Note: HCl concentrations below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification.[7][9]
-
Allow the solution to stand at room temperature for at least one minute.[7][9][15][16]
-
Freeze the solution rapidly using liquid nitrogen.[7][9][15][16]
-
Lyophilize the frozen solution overnight until all the liquid has been removed.[7][9]
-
To ensure complete removal of TFA, repeat the process of re-dissolving the lyophilized powder in the HCl solution (steps 2-5) at least two more times.[7][9]
-
After the final lyophilization, re-dissolve the MM-589 HCl salt in the desired buffer for your experiment.
Detailed Protocol: TFA/Acetate Exchange using Anion Exchange Resin
This protocol is based on standard ion-exchange chromatography procedures.[15][16]
Materials:
-
This compound salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
Chromatography column
Procedure:
-
Prepare a small chromatography column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.[15][16]
-
Equilibrate the column by eluting it with a 1 M solution of sodium acetate.[15][16]
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.[15][16]
-
Dissolve the this compound salt in distilled water.
-
Elute the column with distilled water and collect the fractions containing the peptide.[15][16]
-
Combine the peptide-containing fractions and lyophilize them to obtain the MM-589 acetate salt.[15][16]
Visualizations
Experimental Workflow for TFA Removal
Caption: Workflow for TFA salt exchange to either HCl or acetate salt.
Signaling Pathway of MM-589 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. genscript.com [genscript.com]
- 11. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to WDR5 Inhibitors: MM-589 Tfa vs. OICR-9429
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of the WD repeat-containing protein 5 (WDR5): MM-589 Tfa and OICR-9429. Both compounds target the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein, a critical interface for the enzymatic activity of the MLL1 histone methyltransferase complex. Dysregulation of this complex is a key driver in various cancers, particularly MLL-rearranged leukemias.
Executive Summary
This compound and OICR-9429 are both valuable research tools for studying the biological functions of WDR5 and its role in disease. However, they exhibit significant differences in their biochemical and cellular potencies. MM-589, a macrocyclic peptidomimetic, demonstrates substantially higher potency in both biochemical and cellular assays compared to the small molecule OICR-9429.[1][2] While both were considered early prototypes in the development of WDR5 inhibitors, MM-589 has shown more promising activity in preclinical studies.[2] OICR-9429, while less potent, has been instrumental as a chemical probe to validate WDR5 as a therapeutic target.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound and OICR-9429, compiled from various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions may have varied between studies.
Table 1: Biochemical Potency
| Compound | Target Interaction | Assay Type | IC50 | Kd / Ki | Reference |
| This compound | WDR5-MLL | AlphaLISA | 0.90 nM | <1 nM (Ki) | [4] |
| MLL H3K4 HMT Activity | AlphaLISA | 12.7 nM | - | [4][5] | |
| OICR-9429 | WDR5-MLL | Fluorescence Polarization | 64 nM | 93 ± 28 nM (Kd) | [6] |
| WDR5-MLL | Biacore | - | 51 nM (Kd) | ||
| WDR5-MLL | Isothermal Titration Calorimetry (ITC) | - | 52 nM (Kd) |
Table 2: Cellular Potency
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| This compound | MV4-11 (MLL-rearranged leukemia) | Cell Growth Inhibition | 0.25 µM (IC50) | [5] |
| MOLM-13 (MLL-rearranged leukemia) | Cell Growth Inhibition | 0.21 µM (IC50) | [5] | |
| HL-60 (AML) | Cell Growth Inhibition | 8.6 µM (IC50) | [5] | |
| OICR-9429 | MV4-11 (MLL-rearranged leukemia) | Cell Growth Inhibition | >2.5 µM (GI50) | [1] |
| T24 (Bladder Cancer) | Cell Viability | 67.74 µM (IC50) | [7] | |
| UM-UC-3 (Bladder Cancer) | Cell Viability | 70.41 µM (IC50) | [7] | |
| Primary Cebpap30/p30 fetal liver cells | Colony Formation | Markedly increased sensitivity vs. WT | [8] |
Signaling Pathway and Mechanism of Action
WDR5 is a core component of the MLL1 complex, which also includes the catalytic subunit MLL1, ASH2L, RBBP5, and DPY30. WDR5 acts as a scaffold, presenting histone H3 to the MLL1 catalytic domain for methylation at lysine 4 (H3K4). This trimethylation (H3K4me3) is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of MLL with other proteins leads to the aberrant recruitment of the MLL1 complex to target genes, driving oncogenesis.
Both MM-589 and OICR-9429 are WIN (WDR5-interaction) site inhibitors. They competitively bind to a pocket on WDR5 that is crucial for its interaction with the MLL protein. By occupying this site, they disrupt the formation of a functional MLL1 complex, thereby inhibiting H3K4 trimethylation and the transcription of oncogenic target genes.
Caption: WDR5-MLL Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for the key assays used to characterize MM-589 and OICR-9429 are provided below.
AlphaLISA Assay for MLL HMT Activity (MM-589)
This assay quantitatively measures the trimethylation of a biotinylated histone H3 peptide by the MLL1 complex. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads, which, when in close proximity, generate a chemiluminescent signal.
Caption: AlphaLISA Experimental Workflow.
Detailed Steps:
-
Reagents:
-
Recombinant MLL1 core complex (WDR5, MLL1, ASH2L, RBBP5)
-
S-adenosylmethionine (SAM) as a methyl donor
-
Biotinylated histone H3 (1-21) peptide substrate
-
This compound (or other inhibitors) serially diluted
-
AlphaLISA anti-H3K4me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
-
Procedure (as described for MM-589 development[4]):
-
The MLL1 complex, SAM, and varying concentrations of MM-589 are pre-incubated in an assay plate.
-
The biotinylated H3 peptide is added to start the reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a quenching buffer.
-
A mixture of AlphaLISA Acceptor beads (coated with an antibody specific for H3K4me3) and Streptavidin Donor beads is added.
-
The plate is incubated in the dark to allow for bead-analyte binding.
-
The plate is read on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
NanoBRET Assay for WDR5-Histone H3 Interaction (OICR-9429)
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells. It relies on energy transfer from a NanoLuc luciferase donor to a HaloTag acceptor. This assay was used to validate the engagement of OICR-9429 with WDR5 in a cellular context.[9]
Caption: NanoBRET Experimental Workflow.
Detailed Steps:
-
Reagents and Materials:
-
HEK293T or U2OS cells
-
Plasmids encoding WDR5 fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
OICR-9429 serially diluted
-
Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460nm for donor and >600nm for acceptor)
-
-
Procedure (based on the protocol for OICR-9429 validation[9]):
-
Cells are plated in a 96-well plate.
-
The following day, cells are co-transfected with the WDR5-NanoLuc and Histone H3-HaloTag plasmids.
-
After 24 hours, the medium is replaced with media containing the HaloTag® NanoBRET™ 618 Ligand.
-
Cells are then treated with different concentrations of OICR-9429 and incubated.
-
The Nano-Glo® Substrate is added to the wells.
-
Luminescence is measured at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm).
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. A decrease in the ratio indicates inhibition of the WDR5-Histone H3 interaction.
-
Conclusion
Both this compound and OICR-9429 have contributed significantly to the understanding of WDR5 biology and its potential as a therapeutic target. For researchers requiring a highly potent inhibitor for in vitro and cellular studies, particularly in the context of MLL-rearranged leukemia, this compound appears to be the more suitable choice based on its superior biochemical and cellular activities.[1][4][5] OICR-9429, while less potent, remains a valuable tool as a well-characterized chemical probe for validating WDR5-dependent pathways and has been used to establish proof-of-concept in various cancer models.[3][8] The choice between these two inhibitors will ultimately depend on the specific experimental needs and the required potency for the biological system under investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pnas.org [pnas.org]
- 3. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 4. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
Potency Showdown: MM-589 Tfa vs. MM-401 in Targeting the WDR5-MLL Interaction
A detailed comparison of two key inhibitors in the development of epigenetic cancer therapies, providing researchers with critical data for informed decision-making.
In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD repeat-domain 5 (WDR5) and Mixed-Lineage Leukemia (MLL) has emerged as a critical therapeutic target, particularly in acute leukemias harboring MLL rearrangements. Two notable inhibitors, MM-401 and its successor MM-589 Tfa, have been pivotal in the exploration of this target. This guide provides a comprehensive comparison of their potency, supported by experimental data, to aid researchers in the selection and application of these chemical probes.
At a Glance: Potency Comparison
This compound demonstrates significantly enhanced potency over MM-401 across various biochemical and cell-based assays. This superiority is most pronounced in the inhibition of leukemia cell growth, where MM-589 is reported to be over 40 times more effective than MM-401.[1]
| Parameter | This compound | MM-401 | Fold Improvement (MM-589 vs. MM-401) |
| WDR5 Binding (IC50) | 0.90 nM[1][2] | ~1 nM (Ki)[3] | ~1.1 |
| MLL H3K4 HMT Activity (IC50) | 12.7 nM[1][2] | 0.32 µM (320 nM)[3] | ~25.2 |
| MOLM-13 Cell Growth (IC50) | 0.21 µM[4][5] | Not explicitly reported, but >40x weaker than MM-589 | >40 |
| MV4-11 Cell Growth (IC50) | 0.25 µM[4][5] | Not explicitly reported, but >40x weaker than MM-589 | >40 |
Mechanism of Action: Disrupting the MLL1 Complex
Both this compound and MM-401 function by competitively inhibiting the interaction between WDR5 and the Win (WDR5-interaction) motif of MLL1.[1][3] WDR5 is a crucial scaffolding protein within the MLL1 histone methyltransferase (HMT) complex. By binding to a conserved pocket on WDR5 that normally engages MLL1, these inhibitors prevent the proper assembly and enzymatic activity of the MLL1 complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. In the context of MLL-rearranged leukemias, this inhibition results in the downregulation of oncogenic target genes, leading to cell cycle arrest, apoptosis, and myeloid differentiation.[3]
Caption: Mechanism of WDR5-MLL Interaction Inhibition.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the potency of this compound and MM-401. For detailed, compound-specific methodologies, researchers should consult the primary literature, particularly the supplementary information of Karatas H, et al., J Med Chem. 2017 and Cao F, et al., Mol Cell. 2014.[1][6]
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of the MLL1 complex and its inhibition. A common method involves the use of a radioactive methyl donor (S-adenosyl-L-[methyl-3H]-methionine) and a histone substrate.
Workflow:
References
- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of MM-589 Tfa: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the mixed-lineage leukemia (MLL) protein family have emerged as a promising strategy for treating specific subtypes of acute leukemia. MM-589 Tfa, a potent small molecule inhibitor of the WDR5-MLL interaction, has demonstrated significant preclinical activity. This guide provides a detailed comparison of the specificity of this compound against other notable MLL inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
Mechanism of Action: Targeting the MLL Interactome
This compound functions by disrupting the protein-protein interaction between WD repeat-domain 5 (WDR5) and MLL.[1][2][3] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex, which plays a central role in regulating gene expression. In contrast, other prominent MLL inhibitors, such as revumenib, ziftomenib, and MI-503, target the interaction between menin and MLL fusion proteins.[4][5][6][7] This fundamental difference in their primary targets underpins their distinct specificity profiles.
On-Target Potency: A Quantitative Comparison
The potency of this compound and other MLL inhibitors is a critical determinant of their therapeutic window. The following table summarizes the available quantitative data on their on-target activity.
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| This compound | WDR5 Binding | Biochemical Assay | 0.90 nM (IC50) | [1][2][3] |
| MLL HMT Activity | AlphaLISA Assay | 12.7 nM (IC50) | [1][2][3] | |
| MI-503 | Menin-MLL Interaction | Biochemical Assay | 14.7 nM (IC50) | [6] |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Clinical Trial Data | Not explicitly stated in provided abstracts | [8][9][10] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | Clinical Trial Data | Not explicitly stated in provided abstracts | [2][5][6][11][12] |
Specificity Profile: On-Target vs. Off-Target Activity
A key attribute of a successful targeted therapy is its high specificity for the intended target, minimizing off-target effects and associated toxicities.
This compound: High Selectivity for MLL1 Complex
This compound exhibits remarkable selectivity. Studies have shown that it is cytotoxic to MLL-rearranged leukemia cells while having minimal effect on cells without MLL translocations, such as the HL-60 cell line.[1] Furthermore, this compound has been demonstrated to have no inhibitory effect on other members of the SET1 family of histone methyltransferases, including MLL2, MLL3, MLL4, SET1A, and SET1B. This high degree of selectivity is a significant advantage, suggesting a lower potential for broad epigenetic disruption.
Menin-MLL Inhibitors: A Different Specificity Landscape
The following table summarizes the cellular activity of these inhibitors, highlighting their selectivity for MLL-rearranged leukemia cell lines.
| Inhibitor | Cell Line (MLL Status) | Assay Type | IC50 / GI50 | Reference |
| This compound | MV4-11 (MLL-AF4) | Cell Viability | 0.25 µM | [1] |
| MOLM-13 (MLL-AF9) | Cell Viability | 0.21 µM | [1] | |
| HL-60 (non-MLL rearranged) | Cell Viability | 8.6 µM | [1] | |
| MI-503 | MLL-rearranged leukemia cells | Cell Viability | ~250-570 nM (GI50) | |
| Non-MLL rearranged leukemia cells | Cell Viability | Minimal effect |
Experimental Protocols
To facilitate the independent evaluation and comparison of MLL inhibitors, detailed protocols for key assays are provided below.
MLL Histone Methyltransferase (HMT) AlphaLISA Assay
This assay quantitatively measures the enzymatic activity of the MLL complex and its inhibition.
Materials:
-
Recombinant MLL core complex (MLL, WDR5, ASH2L, RbBP5)
-
Biotinylated Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methylated histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the MLL enzyme complex.
-
Add the inhibitor dilutions or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding a mixture of the biotinylated histone H3 peptide and SAM.
-
Incubate the reaction for a specific time (e.g., 1 hour at room temperature).
-
Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads.
-
Incubate in the dark (e.g., 1 hour at room temperature).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of inhibitors on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom microplates
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the inhibitor dilutions or vehicle control to the cells.
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow for formazan crystal formation in viable cells.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the MLL fusion protein signaling pathway and a typical workflow for assessing inhibitor specificity.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the WDR5-MLL interaction. Its specificity for the MLL1 complex, with minimal impact on other SET1 family members, presents a compelling profile for a targeted therapeutic. While direct comparative off-target data against menin-MLL inhibitors like revumenib and ziftomenib is limited, the available evidence suggests that this compound's distinct mechanism of action contributes to its high degree of selectivity. This guide provides researchers with the foundational data and methodologies to further explore and compare the specificity of this compound and other MLL inhibitors, ultimately aiding in the development of more effective and less toxic treatments for acute leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kuraoncology.com [kuraoncology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. kuraoncology.com [kuraoncology.com]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Revumenib for patients with acute leukemia: a new tool for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. bloodcancerwa.org.au [bloodcancerwa.org.au]
- 11. P504: UPDATED DATA FOR ZIFTOMENIB IN PATIENTS WITH NPM1-MUTATED RELAPSED OR REFRACTORY ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [14C]-Ziftomenib in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of WDR5 Inhibitors: MM-589 Tfa vs. MM-102
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent peptidomimetic inhibitors of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) interaction: MM-589 Tfa and MM-102. This analysis is supported by experimental data from key studies to inform target validation and drug discovery efforts.
The interaction between WDR5 and MLL is a critical dependency for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain cancers, particularly acute leukemias with MLL rearrangements. Both this compound and MM-102 have emerged as potent antagonists of this protein-protein interaction, offering valuable tools for basic research and potential starting points for therapeutic development. This guide summarizes their binding affinities, inhibitory activities, and the experimental methodologies used for their characterization.
Quantitative Performance at a Glance
The following table summarizes the key quantitative data for this compound and MM-102, providing a direct comparison of their potency in binding to WDR5 and inhibiting the enzymatic function of the MLL1 complex.
| Parameter | This compound | MM-102 |
| WDR5 Binding (IC50) | 0.90 nM[1] | 2.4 nM[2] |
| WDR5 Binding (Ki) | <1 nM[3] | <1 nM |
| MLL1 HMT Activity (IC50) | 12.7 nM[1][4] | Not explicitly reported in the same format |
| Cellular Activity (IC50 in MLL-rearranged cell lines) | 0.21-0.25 µM (MOLM-13, MV4-11)[1][3] | Induces apoptosis in leukemia cells with MLL1 fusion proteins |
Deciphering the Mechanism of Action
Both MM-589 and MM-102 function by competitively binding to the "WIN" (WDR5-interaction) site on the WDR5 protein. This site is a shallow groove on the surface of WDR5 that recognizes a conserved arginine-containing motif within MLL1. By occupying this site, the inhibitors prevent the association of MLL1 with WDR5, thereby disrupting the integrity of the MLL1 core complex and inhibiting its histone H3 lysine 4 (H3K4) methyltransferase activity. This mechanism is crucial for the survival and proliferation of cancer cells that are dependent on aberrant MLL1 activity.
Experimental Deep Dive: How the Data Was Generated
The characterization of this compound and MM-102 relied on a series of robust biochemical and biophysical assays. Below are the detailed methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay for WDR5 Binding
This competitive binding assay was employed to determine the IC50 values of the inhibitors for WDR5.
Principle: The assay measures the change in the polarization of fluorescently labeled MLL1 peptide (tracer) upon binding to the larger WDR5 protein. Unlabeled inhibitors compete with the tracer for binding to WDR5, causing a decrease in fluorescence polarization.
Protocol:
-
Reagents:
-
Purified recombinant human WDR5 protein.
-
A fluorescently labeled peptide derived from the MLL1 WIN-site (e.g., FITC-labeled).
-
Assay Buffer: For example, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test compounds (this compound or MM-102) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add the assay buffer.
-
Add the fluorescently labeled MLL1 peptide to a final concentration that is below its Kd for WDR5.
-
Add the purified WDR5 protein to a concentration that results in a significant polarization signal upon binding to the tracer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.
-
In Vitro MLL1 Histone Methyltransferase (HMT) Assay
This assay measures the ability of the inhibitors to block the enzymatic activity of the reconstituted MLL1 core complex.
Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]-methionine (3H-SAM) to a histone H3 substrate by the MLL1 complex.
Protocol:
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, and ASH2L).
-
Histone H3 substrate (e.g., recombinant H3 or a peptide).
-
3H-SAM.
-
HMT Assay Buffer: For example, 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
Test compounds (this compound or MM-102) serially diluted in DMSO.
-
-
Procedure:
-
The MLL1 core complex is pre-incubated with the test compounds in the HMT assay buffer.
-
The reaction is initiated by adding the histone H3 substrate and 3H-SAM.
-
The reaction mixture is incubated at 30°C for a specific time (e.g., 60 minutes).
-
The reaction is stopped, and the histone substrate is captured on a filter membrane.
-
Unincorporated 3H-SAM is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
AlphaLISA-based MLL HMT Functional Assay
This is a high-throughput, non-radioactive alternative to the traditional HMT assay.
Principle: This bead-based immunoassay detects the methylation of a biotinylated histone H3 peptide substrate. The binding of an anti-methylated H3K4 antibody conjugated to an acceptor bead and streptavidin-coated donor beads to the methylated, biotinylated peptide brings the beads into close proximity, generating a chemiluminescent signal.
Protocol:
-
Reagents:
-
Reconstituted MLL1 core complex.
-
Biotinylated histone H3 peptide substrate.
-
S-adenosylmethionine (SAM).
-
AlphaLISA anti-methyl-H3K4 Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA Assay Buffer.
-
Test compounds (this compound or MM-102).
-
-
Procedure:
-
The enzymatic reaction is carried out by incubating the MLL1 complex, biotinylated H3 peptide, SAM, and test compounds.
-
The reaction is stopped, and the AlphaLISA acceptor and donor beads are added.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
IC50 values are calculated from the dose-response curves.
-
Concluding Remarks
Both this compound and MM-102 are highly potent, well-characterized inhibitors of the WDR5-MLL interaction. This compound exhibits a slightly higher potency in direct binding to WDR5 as indicated by its lower IC50 value. The development of these compounds has provided invaluable chemical probes to dissect the biological roles of the WDR5-MLL axis and has paved the way for the structure-guided design of next-generation inhibitors with improved pharmacological properties. The choice between these two molecules for a specific research application may depend on factors such as commercial availability, cost, and the specific experimental context. The detailed experimental protocols provided herein should enable researchers to effectively utilize and further evaluate these important research tools.
References
MM-589 Tfa: A Potent and Selective WDR5 Inhibitor for Leukemia Research
A comprehensive guide for researchers on the advantages of MM-589 Tfa in targeting the WDR5-MLL protein-protein interaction, with comparative data and detailed experimental protocols.
In the landscape of epigenetic drug discovery, the WD repeat domain 5 (WDR5) protein has emerged as a critical therapeutic target, particularly in cancers driven by chromosomal translocations of the mixed-lineage leukemia (MLL) gene.[1] WDR5 is a core component of the MLL/SET histone methyltransferase complexes, essential for their catalytic activity, which trimethylates histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[2][3] The interaction between WDR5 and MLL is crucial for the initiation and progression of MLL-rearranged leukemias, making its disruption a promising therapeutic strategy.[4] Among the growing arsenal of WDR5 inhibitors, this compound, a macrocyclic peptidomimetic, has demonstrated significant advantages in potency and cellular activity.[5][6]
This compound: Mechanism of Action
This compound is a potent, cell-permeable inhibitor that targets the WDR5-MLL protein-protein interaction.[6][7] It is designed to bind with high affinity to the "WIN" (WDR5-interaction) site on WDR5, a pocket that recognizes an arginine-containing motif on MLL.[8][9] By occupying this site, this compound effectively blocks the assembly of the WDR5-MLL complex, thereby inhibiting the histone methyltransferase (HMT) activity of MLL.[5] This leads to a reduction in H3K4me3 levels at MLL target genes, ultimately inducing cell cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[10]
Comparative Performance of WDR5 Inhibitors
The superior profile of this compound is evident when its performance is compared against other known WDR5 inhibitors. The following table summarizes key quantitative data from biochemical and cellular assays.
| Inhibitor | WDR5 Binding (IC50/Kd) | MLL HMT Inhibition (IC50) | Cell Growth Inhibition (IC50) | Reference(s) |
| This compound | 0.90 nM (IC50) | 12.7 nM | 0.21 µM (MOLM-13) 0.25 µM (MV4-11) | [5] |
| MM-401 | Not reported | ~1 µM | >10 µM (MOLM-13)>10 µM (MV4-11) | [5][11] |
| OICR-9429 | 93 nM (Kd) | Not directly reported | ~5-10 µM (AML cells) | [9][12][13] |
| C16 | Picomolar affinity (Kd) | Low nanomolar | 0.4-6.6 µM (GBM CSCs) | [1][14] |
As the data indicates, this compound exhibits significantly higher potency in binding to WDR5 and inhibiting MLL HMT activity compared to its predecessor MM-401 and the small molecule inhibitor OICR-9429.[5][11][12] This enhanced biochemical potency translates into superior anti-proliferative activity in human leukemia cell lines harboring MLL translocations, such as MOLM-13 and MV4-11.[7] Notably, this compound is over 40 times more potent in inhibiting cell growth than MM-401.[5]
Key Advantages of this compound
-
High Potency: With a sub-nanomolar IC50 for WDR5 binding and a low nanomolar IC50 for MLL HMT inhibition, this compound is one of the most potent inhibitors of the WDR5-MLL interaction reported to date.[5][15]
-
Cell Permeability: As a macrocyclic peptidomimetic, this compound is designed for improved cell permeability, allowing it to effectively reach its intracellular target and exert its biological effects.[6][7]
-
Selectivity: this compound demonstrates potent and selective inhibition of cell growth in human leukemia cell lines with MLL translocations, while showing significantly weaker activity in cell lines without these translocations (e.g., HL-60).[7][16]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WDR5-MLL signaling pathway and a typical experimental workflow for evaluating WDR5 inhibitors.
Caption: WDR5-MLL signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the evaluation of WDR5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of WDR5 inhibitors. Below are summarized protocols for key experiments cited in the literature.
WDR5-MLL Interaction Assay (Fluorescence Polarization)
This assay measures the ability of a compound to disrupt the binding of a fluorescently labeled MLL peptide to WDR5.
-
Reagents: Recombinant human WDR5 protein, fluorescein-labeled MLL peptide (e.g., FAM-Ara-Cys-NH2), assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Procedure:
-
Add WDR5 protein and the fluorescent MLL peptide to the wells of a black 384-well plate.
-
Add serial dilutions of the test compound (e.g., this compound).
-
Incubate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
MLL Histone Methyltransferase (HMT) Assay (AlphaLISA)
This high-throughput assay quantifies the enzymatic activity of the MLL complex.[5][17]
-
Reagents: Recombinant MLL complex components (MLL, WDR5, RbBP5, ASH2L), biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM) as a methyl donor, AlphaLISA anti-H3K4me3 acceptor beads, and streptavidin donor beads.[17][18]
-
Procedure:
-
Assemble the MLL complex by incubating the individual components.
-
In a 384-well plate, combine the MLL complex, biotinylated H3 peptide, SAM, and the test inhibitor.
-
Incubate to allow the methylation reaction to proceed.
-
Stop the reaction and add the AlphaLISA acceptor and donor beads.[19][20]
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis: Determine the IC50 value, representing the inhibitor concentration that reduces MLL HMT activity by 50%.
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: Human leukemia cell lines with MLL translocations (e.g., MV4-11, MOLM-13) and a control cell line without MLL translocation (e.g., HL-60).[16]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 4 or 7 days).[16]
-
Measure cell viability using a suitable method, such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%.
Conclusion
This compound represents a significant advancement in the development of WDR5 inhibitors. Its high potency, cell permeability, and selectivity for MLL-rearranged leukemia cells make it a superior research tool for investigating the therapeutic potential of targeting the WDR5-MLL axis.[5][15] The comparative data and detailed protocols provided here serve as a valuable resource for researchers in the field of epigenetics and cancer drug discovery.
References
- 1. Synergistic action of WDR5 and HDM2 inhibitors in SMARCB1-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Formation of WDR5-containing histone-modifying complexes [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)–Mixed Lineage Leukemia (MLL) Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
Validating the On-Target Effects of MM-589 Tfa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MM-589 Tfa with other inhibitors targeting the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. The data presented herein is intended to assist researchers in evaluating the on-target effects of this compound and its standing among alternative compounds.
Executive Summary
This compound is a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WDR5-MLL interaction. It demonstrates strong binding affinity to WDR5 and effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex. In cellular assays, MM-589 exhibits potent and selective growth inhibition of leukemia cell lines harboring MLL translocations, outperforming earlier generation inhibitors. This guide provides a detailed comparison of its biochemical and cellular activity with other known WDR5-MLL inhibitors.
Data Presentation
Table 1: Biochemical Activity of WDR5-MLL Interaction Inhibitors
| Compound | Target Binding (IC50/Kd) | MLL HMT Activity (IC50) | Reference(s) |
| MM-589 | 0.90 nM (IC50, WDR5) | 12.7 nM | [1] |
| MM-401 | < 1 nM (Ki, WDR5) | 0.32 µM | |
| OICR-9429 | 93 nM (Kd, WDR5) | 64 nM (Kdisp, WDR5-MLL) | |
| MM-102 | 2.4 nM (IC50, WDR5) | 0.32 µM | [2][3][4][5] |
| WDR5-0103 | 450 nM (Kd, WDR5) | 39 µM (at 0.125 µM MLL complex) | [2][6] |
Table 2: Cellular Activity of WDR5-MLL Interaction Inhibitors
| Compound | Cell Line | Activity (IC50) | Reference(s) |
| MM-589 | MV4-11 (MLL-AF4) | 0.25 µM | |
| MOLM-13 (MLL-AF9) | 0.21 µM | ||
| HL-60 (MLL-wildtype) | 8.6 µM | ||
| OICR-9429 | T24 | 67.74 µM | |
| UM-UC-3 | 70.41 µM | ||
| C16 | GBM CSCs | 0.4 - 6.6 µM | [7] |
Experimental Protocols
AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Assay
This assay quantitatively measures the methylation of a histone H3 peptide by the MLL1 complex. The inhibition of this activity by compounds like MM-589 is a key indicator of their on-target effect.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-methylated histone antibody (conjugated to Acceptor beads)
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Serially dilute test compounds (e.g., this compound) in assay buffer to the desired concentrations.
-
Enzyme Reaction:
-
Add 2.5 µL of the MLL1 enzyme complex to each well.
-
Add 2.5 µL of the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing the biotinylated H3 peptide and SAM.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the level of histone methylation.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear-bottom microplates
Procedure:
-
Cell Seeding: Seed suspension cells (e.g., 1 x 10^5 cells/mL) in a 96-well plate at a volume of 100 µL per well.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 4 or 7 days) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition:
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Centrifuge the plate to pellet the formazan crystals.
-
Aspirate the supernatant.
-
Add 150 µL of the solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mandatory Visualizations
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. MM 102 | WDR5 | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
MM-589 Tfa: A Potent and Selective Inhibitor of the WDR5-MLL Interaction for Histone Methyltransferase Research
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comparative analysis of MM-589 Tfa, a potent inhibitor of the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia (MLL) protein-protein interaction, and its cross-reactivity with other histone methyltransferases (HMTs).
This compound is a powerful tool for investigating the role of the MLL1 histone methyltransferase complex in health and disease. It functions by disrupting the crucial interaction between WDR5 and MLL1, which is essential for the catalytic activity of the MLL1 complex, a key regulator of histone H3 lysine 4 (H3K4) methylation. This targeted inhibition makes this compound a valuable asset for studying the pathological processes driven by aberrant MLL1 activity, particularly in MLL-rearranged leukemias.
High Potency Against the WDR5-MLL Interaction
Biochemical assays have demonstrated that this compound is a highly potent inhibitor. It binds to WDR5 with a half-maximal inhibitory concentration (IC50) of 0.90 nM.[1] This strong binding affinity translates to effective inhibition of the MLL H3K4 methyltransferase activity, with an IC50 of 12.7 nM.[1][2]
Cross-Reactivity Profile: High Selectivity for the MLL1 Complex
A critical aspect of any chemical inhibitor is its selectivity. Studies have shown that this compound exhibits remarkable selectivity for the MLL1 complex over other closely related histone methyltransferases.
Qualitative Assessment of Cross-Reactivity:
Published research indicates that MM-589 has no discernible effect on the activity of other members of the SET1 family of histone methyltransferases.[1] This family includes MLL2, MLL3, MLL4, SET1a, and SET1b.[1] This high degree of selectivity is a significant advantage, as it minimizes off-target effects and allows for more precise interrogation of the MLL1 pathway.
Quantitative Cross-Reactivity Data:
| Target | IC50 (nM) |
| WDR5 Binding | 0.90[1] |
| MLL H3K4 Methyltransferase Activity | 12.7[1][2] |
| Other SET1 Family HMTs (MLL2, MLL3, MLL4, SET1a, SET1b) | No effect reported[1] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity and selectivity of this compound.
WDR5-MLL Interaction Assay (AlphaLISA)
This assay is designed to quantify the disruption of the WDR5-MLL protein-protein interaction by an inhibitor.
Materials:
-
Recombinant human WDR5 protein
-
Biotinylated MLL1 peptide (containing the WDR5-binding motif)
-
Streptavidin-coated Donor beads
-
Anti-human IgG Acceptor beads
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add WDR5 protein and the biotinylated MLL1 peptide.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-human IgG Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Histone Methyltransferase (HMT) Activity Assay (Radiometric)
This assay measures the enzymatic activity of the MLL complex by quantifying the transfer of a radiolabeled methyl group to a histone substrate.
Materials:
-
Reconstituted active MLL1 complex (containing MLL1, WDR5, RbBP5, and ASH2L)
-
Histone H3 peptide or core histones as substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor
-
This compound or other test compounds
-
HMT assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in HMT assay buffer.
-
In a reaction tube, combine the MLL1 complex and the histone substrate.
-
Add the diluted this compound or vehicle control to the tubes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
Spot the reaction mixture onto phosphocellulose filter paper to capture the histone substrate.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Air-dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's function and evaluation, the following diagrams illustrate the MLL1 signaling pathway and the experimental workflow for assessing HMT inhibitor specificity.
References
A Comparative Analysis of WDR5-MLL Interaction Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the disruption of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) represents a promising therapeutic strategy, particularly in the context of certain cancers. This guide provides an objective comparison of key inhibitors targeting this interaction, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection and application of these chemical probes.
The WDR5-MLL interaction is a critical component of the MLL/SET1 COMPASS-like complexes, which are responsible for histone H3 lysine 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription.[1] Dysregulation of this interaction is implicated in various diseases, most notably in MLL-rearranged leukemias.[2] Inhibitors of the WDR5-MLL interaction primarily function by binding to a conserved pocket on WDR5, known as the "WIN site," thereby preventing the recruitment of MLL and disrupting the assembly and enzymatic activity of the MLL complex.[3][4]
This guide will focus on a comparative analysis of prominent WDR5-MLL interaction inhibitors, categorized into two main classes: peptidomimetics and small molecules.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for several well-characterized WDR5-MLL interaction inhibitors, allowing for a direct comparison of their binding affinities and inhibitory potencies.
Table 1: Binding Affinity of WDR5-MLL Interaction Inhibitors
| Inhibitor | Class | Target | Binding Affinity (Kd/Ki) | Assay |
| MM-102 | Peptidomimetic | WDR5 | Ki < 1 nM[5][6] | Fluorescence Polarization |
| OICR-9429 | Small Molecule | WDR5 | Kd = 93 ± 28 nM[5][7] | Isothermal Titration Calorimetry (ITC) / Biacore |
| WDR5-0103 | Small Molecule | WDR5 | Kd = 450 nM[3][5][8] | Not Specified |
| DDO-2213 | Small Molecule | WDR5 | Kd = 72.9 nM[9][10] | Isothermal Titration Calorimetry (ITC) |
Table 2: Inhibitory Potency of WDR5-MLL Interaction Inhibitors
| Inhibitor | Class | IC50 (Interaction Assay) | Assay | IC50 (HMT Assay) | Cellular Potency (GI50/IC50) | Cell Line |
| MM-102 | Peptidomimetic | 2.4 nM[5][6][11][12] | Fluorescence Polarization | 0.32 µM[11] | Induces apoptosis in MLL-rearranged leukemia cells[11] | MLL-AF9 transformed cells |
| OICR-9429 | Small Molecule | 64 nM[13] | Not Specified | Not Specified | 0.41 µM - 121.42 µM[14] | UM-UC-3, T24, TCCSUP |
| WDR5-0103 | Small Molecule | Not Specified | Not Specified | 39 ± 10 µM (at 125 nM MLL complex)[3] | Not Specified | Not Specified |
| DDO-2213 | Small Molecule | 29 nM[9][10] | Fluorescence Polarization | 0.78 µM[10] | ~10 µM[15] | MV4:11 |
| C16 | Small Molecule | Not Specified | Not Specified | Low nanomolar[16] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing and building upon existing research. Below are descriptions of the principles behind the primary assays used to characterize WDR5-MLL interaction inhibitors.
Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL complex. A typical protocol involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing the reconstituted MLL core complex (MLL1, WDR5, RbBP5, and ASH2L), a histone H3 peptide substrate (often biotinylated for capture), and the methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).[6][17]
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation of the histone substrate.[17]
-
Detection: The amount of radioactivity incorporated into the histone peptide is quantified. This is often achieved by capturing the biotinylated peptides on a streptavidin-coated plate and measuring the radioactivity using a scintillation counter.[18] The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, in-solution method used to measure the binding affinity between two molecules.[19][20] The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20]
-
Probe: A small, fluorescently labeled peptide derived from the WDR5-interacting (WIN) motif of MLL is used as the probe.
-
Binding: In the absence of an inhibitor, the fluorescent probe binds to the larger WDR5 protein, causing it to tumble more slowly in solution. When excited with polarized light, the emitted light remains polarized.
-
Inhibition: In the presence of a competitive inhibitor, the inhibitor binds to WDR5, displacing the fluorescent probe. The smaller, unbound probe tumbles more rapidly, leading to depolarization of the emitted light.
-
Measurement: The change in fluorescence polarization is measured, and the IC50 of the inhibitor is calculated based on the concentration-dependent displacement of the fluorescent probe.[21]
NanoBRET™ Protein-Protein Interaction Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to measure protein-protein interactions in living cells.[22][23]
-
Fusion Proteins: The two proteins of interest, WDR5 and MLL, are expressed in cells as fusion proteins with a NanoLuc® luciferase (the donor) and a HaloTag® protein (the acceptor), respectively.[24][25]
-
Energy Transfer: When the two proteins interact, the donor and acceptor are brought into close proximity. Upon addition of a substrate for NanoLuc®, the energy generated by the luciferase is transferred to the fluorescent ligand attached to the HaloTag®, resulting in a BRET signal.[26]
-
Inhibition: An inhibitor that disrupts the WDR5-MLL interaction will separate the donor and acceptor, leading to a decrease in the BRET signal.
-
Quantification: The ratio of the acceptor and donor emission is measured to determine the level of protein-protein interaction. This allows for the quantification of inhibitor potency in a cellular context.[24]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular interactions and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: WDR5-MLL Signaling Pathway and Inhibition Mechanism.
Caption: General Experimental Workflow for WDR5-MLL Inhibitor Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MM-102 - Immunomart [immunomart.org]
- 13. OICR 9429 | Additional Lysine Methyltransferase Compounds: R&D Systems [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 21. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring Protein–Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 25. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 26. youtube.com [youtube.com]
Comparative Efficacy of MM-589 Tfa in WDR5-Inhibitor-Resistant Leukemia Models
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of MM-589 Tfa and OICR-9429, two inhibitors of the WDR5-MLL interaction, with a focus on the potential efficacy of this compound in the context of acquired resistance to WDR5 inhibitors. This analysis is based on publicly available preclinical data.
Executive Summary
This compound, a macrocyclic peptidomimetic, and OICR-9429, a small molecule, are both potent inhibitors of the WDR5-MLL protein-protein interaction, a critical dependency in MLL-rearranged (MLLr) leukemias. While both compounds demonstrate efficacy in sensitive MLLr leukemia cell lines, a key challenge in targeted therapy is the emergence of drug resistance. Preclinical studies have identified a specific mutation in the WDR5 protein (P173L) that confers resistance to small-molecule WDR5 inhibitors.
Currently, there is no direct experimental evidence evaluating the efficacy of this compound in cancer cells with confirmed resistance to OICR-9429. This guide synthesizes the available data on both compounds to provide a framework for investigating the potential of this compound to overcome this resistance mechanism. The comparison highlights the differing chemical modalities of the two inhibitors, which may influence their interaction with both wild-type and mutant WDR5.
Data Presentation
The following tables summarize the key biochemical and cellular activities of this compound and OICR-9429 based on available data.
Table 1: Biochemical Activity of WDR5 Inhibitors
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | WDR5 | Binding Assay | IC50: 0.90 nM | [1][2] |
| MLL H3K4 Methyltransferase | HMT Assay | IC50: 12.7 nM | [1][2] | |
| OICR-9429 | WDR5 | Binding Assay (SPR) | Kd: 24 nM | [3] |
| WDR5 | Binding Assay (ITC) | Kd: 52 nM | [3] | |
| WDR5-MLL Interaction | Cellular Assay | IC50: < 1 µM | [3] |
Table 2: Cellular Efficacy of WDR5 Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MV4-11 | Cell Viability | 0.25 µM | [1] |
| MOLM-13 | Cell Viability | 0.21 µM | [1] | |
| OICR-9429 | MV4-11 | Not explicitly stated in search results | - | |
| MOLM-13 | Not explicitly stated in search results | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Cell Viability Assay
The anti-proliferative activity of this compound and OICR-9429 is typically determined using a tetrazolium-based assay such as MTT or a luminescent assay like CellTiter-Glo.
-
Cell Seeding: MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates at a density of approximately 20,000 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or OICR-9429) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated for 1-4 hours. The resulting formazan crystals are dissolved with a solubilization solution, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo Assay: A luminescent reagent is added to each well, and after a brief incubation, the luminescence, which is proportional to the amount of ATP and thus viable cells, is measured using a luminometer.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Co-Immunoprecipitation
This technique is used to assess the disruption of the WDR5-MLL protein-protein interaction within cells.
-
Cell Lysis: Cells treated with the inhibitor or vehicle control are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either WDR5 or a component of the MLL complex (e.g., MLL1) overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the protein of interest (e.g., if WDR5 was immunoprecipitated, the blot would be probed for MLL1 to see if the interaction was disrupted).
Mandatory Visualization
WDR5-MLL Signaling Pathway and Inhibitor Action
Caption: WDR5-MLL signaling pathway and points of inhibition.
Experimental Workflow for Assessing Inhibitor Efficacy in Resistant Cells
Caption: Workflow for evaluating this compound in resistant cells.
Discussion and Future Directions
The development of resistance to targeted therapies is a significant clinical challenge. In the context of WDR5 inhibition, the emergence of the WDR5 P173L mutation in MLL-rearranged leukemia cells resistant to a potent WDR5 inhibitor highlights a specific mechanism of acquired resistance. This mutation is thought to prevent the binding of the inhibitor to WDR5.
This compound, being a macrocyclic peptidomimetic, has a distinct chemical structure and likely a different binding mode to WDR5 compared to the small molecule OICR-9429. This raises the possibility that this compound may still be able to bind to and inhibit the function of WDR5 harboring the P173L mutation.
To definitively assess the efficacy of this compound in OICR-9429 resistant cells, the following experimental steps are necessary:
-
Generation of OICR-9429 Resistant Cell Lines: MLL-rearranged leukemia cell lines, such as MOLM-13, should be cultured with gradually increasing concentrations of OICR-9429 to select for resistant populations.
-
Characterization of Resistance Mechanisms: The resistant cell lines should be characterized to confirm the presence of the WDR5 P173L mutation or identify other potential resistance mechanisms.
-
Comparative Efficacy Studies: The OICR-9429 resistant and parental (sensitive) cell lines should be treated with both this compound and OICR-9429 to compare their effects on cell viability and the WDR5-MLL interaction.
The results of such studies would be highly valuable for the drug development community, providing insights into strategies for overcoming resistance to WDR5 inhibitors and informing the clinical development of next-generation therapies for MLL-rearranged leukemias.
References
A Head-to-Head Comparison of WDR5-MLL Interaction Inhibitors: MM-589 Tfa and WDR5-0103
In the landscape of epigenetic drug discovery, the interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL) has emerged as a critical target, particularly in the context of MLL-rearranged leukemias. This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors targeting this interaction: MM-589 Tfa and WDR5-0103. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical and cellular performance of these compounds.
Mechanism of Action
Both this compound and WDR5-0103 function by disrupting the protein-protein interaction (PPI) between WDR5 and MLL. WDR5 is a core component of the MLL complex, essential for its histone methyltransferase (HMT) activity, which specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4).[1][2][3][4] By binding to a pocket on WDR5 that is crucial for its interaction with the MLL protein, these inhibitors prevent the proper assembly and function of the MLL complex, leading to a downstream reduction in H3K4 methylation and the expression of oncogenic target genes like HoxA9 and Meis-1.[1]
MM-589 is a potent, cell-permeable macrocyclic peptidomimetic that binds to WDR5 with high affinity.[5][6][7] WDR5-0103 is a small molecule antagonist that also binds to the peptide-binding pocket of WDR5, competitively inhibiting the WDR5-MLL interaction.[8][9][10][11]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and WDR5-0103, highlighting their binding affinities, enzymatic inhibition, and cellular potencies.
| Parameter | This compound | WDR5-0103 |
| WDR5 Binding Affinity | IC₅₀: 0.90 nM[5][6][12][13][14] Kᵢ: < 1 nM[3][6][7][14][15] | K𝘥: 450 nM[3][8][9][10][11][15][16][17] |
| MLL HMT Activity Inhibition | IC₅₀: 12.7 nM[5][6][7][12][13][14] | IC₅₀: 39 ± 10 µM (at 125 nM MLL trimeric complex)[8] IC₅₀: 83 ± 10 µM (at 500 nM MLL trimeric complex)[8] IC₅₀: 280 ± 12 µM (at 1000 nM MLL trimeric complex)[8] |
| Cellular Potency (IC₅₀) | 0.21 µM (MOLM-13 cells)[5][6][13][14] 0.25 µM (MV4-11 cells)[5][6][13][14] 8.6 µM (HL-60 cells)[5][6][13][14] | Not reported in the provided search results. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for WDR5-0103
This method is used to determine the binding affinity (Kd) of a ligand to a protein by measuring the heat changes upon their interaction.
-
Protein and Compound Preparation : Purified WDR5 protein is dialyzed in ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).[8] The compound, WDR5-0103, is dissolved in the same buffer.[8]
-
Titration : A solution of WDR5-0103 (e.g., 0.2 mM) is injected in small aliquots (e.g., 10 µl) into a sample cell containing the WDR5 protein (e.g., 25 µM).[8]
-
Data Analysis : The heat released or absorbed after each injection is measured. The data is then fitted to a one-binding site model to calculate the dissociation constant (Kd).[8]
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and the inhibitory effect of the compounds.
-
Reaction Mixture : The assay is typically performed in a buffer solution (e.g., 20 mM Tris/HCl, pH 8.0, 5 mM DTT, 0.01% Triton X-100).[8]
-
Components : The reaction includes the reconstituted MLL core complex (trimeric: MLL-WDR5-RbBP5 or tetrameric: MLL-WDR5-RbBP5-ASH2L), a histone substrate (e.g., biotinylated H3 peptide), and a methyl donor (e.g., [³H]S-adenosylmethionine, [³H]SAM).[1][8]
-
Inhibition : The inhibitor (this compound or WDR5-0103) is added at various concentrations.
-
Detection : The incorporation of the radiolabeled methyl group onto the histone substrate is measured, often by scintillation counting, to determine the level of HMT activity and calculate the IC₅₀ value of the inhibitor.
Cell Viability Assay for this compound
This assay determines the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
-
Cell Culture : Human leukemia cell lines, such as those with MLL translocations (e.g., MV4-11, MOLM-13) and without (e.g., HL-60), are cultured under standard conditions.[5][6][13][14]
-
Treatment : Cells are treated with a range of concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 4 or 7 days).[5][13]
-
Measurement : Cell viability is assessed using a colorimetric assay (e.g., WST-8 assay) that measures mitochondrial activity, which correlates with the number of viable cells.
-
Analysis : The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound that inhibits cell growth by 50%.[5][6][13][14]
Concluding Remarks
Based on the available data, this compound demonstrates significantly higher potency in both biochemical and cellular assays compared to WDR5-0103. The nanomolar binding affinity and MLL HMT inhibition of this compound, along with its sub-micromolar efficacy in MLL-rearranged leukemia cell lines, position it as a highly potent inhibitor.[3][5][6][7][12][13][14] In contrast, WDR5-0103 exhibits a more moderate binding affinity in the mid-nanomolar range and requires micromolar concentrations to inhibit MLL catalytic activity in vitro.[3][8][9][10][11][16][17] The choice between these inhibitors for research or therapeutic development would depend on the specific requirements of the study, including desired potency, selectivity, and pharmacokinetic properties. This guide provides a foundational dataset to aid in such decisions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (MM-589) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. selleckchem.com [selleckchem.com]
- 16. WDR5 0103, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 17. WDR5 0103 | WDR5 | Tocris Bioscience [tocris.com]
Safety Operating Guide
Navigating the Safe Disposal of MM-589 Tfa: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of MM-589 Tfa, a potent inhibitor of the WDR5-MLL protein-protein interaction used in research.
MM-589 Trifluoroacetate (Tfa) is a chemical compound that requires careful handling and disposal due to its peptide nature and the presence of the trifluoroacetate salt. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by considering the hazards associated with its constituent parts: a peptide and trifluoroacetic acid.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Key considerations for disposal include:
-
Waste Segregation: this compound waste should be segregated from other waste streams, particularly from incompatible materials such as strong bases and oxidizing agents.[1][2]
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a clear workflow for the safe disposal of this compound in a laboratory setting.
Unused or Expired this compound (Solid)
-
Step 1: Container Preparation. Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Transfer. Carefully transfer the solid this compound into the waste container. Avoid creating dust.
-
Step 3: Labeling. Securely close the container and label it clearly as "Hazardous Waste: Solid this compound".
-
Step 4: Storage. Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Step 5: Disposal Request. Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal vendor.
This compound Solutions (Aqueous or Organic Solvents)
-
Step 1: Waste Collection. Collect all liquid waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your EHS department.
-
Step 2: pH Neutralization (if applicable). Trifluoroacetic acid is a strong acid.[3] If the waste is acidic, it may require neutralization. However, neutralization procedures should only be carried out by trained personnel following a specific protocol approved by your institution's EHS. Improper neutralization can generate heat and other hazards.
-
Step 3: Container Management. Keep the waste container tightly closed when not in use.
-
Step 4: Storage and Disposal. Store the container in a designated hazardous waste area and arrange for disposal through your EHS department.
Contaminated Labware and Materials
-
Solid Waste: Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be considered hazardous waste.
-
Collect these materials in a designated, labeled, and sealed plastic bag or container.
-
Dispose of the container as solid hazardous waste.
-
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. Collect the rinsate as hazardous liquid waste.
-
Wash the glassware with an appropriate detergent and water.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the key properties of Trifluoroacetic Acid (TFA), a component of the compound, which informs the disposal procedures.
| Property | Value | Citation |
| pH | 1 (for a 1 g/L solution at 20°C) | [4] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, strong bases, metals, amines | [2] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and institutional guidelines for handling and use. The disposal of waste generated from such experiments should follow the procedures outlined above. For instance, waste from cell-based assays containing this compound should be treated as biohazardous and chemical waste, requiring specialized disposal routes.
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for this compound waste, the following diagram illustrates the proper disposal pathway.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Logistical Information for Handling MM-589 Tfa
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of MM-589 Tfa. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
Summary of Key Safety Information
This compound is a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is supplied as a trifluoroacetic acid (TFA) salt. Therefore, precautions for handling TFA should be strictly followed. The information presented here is a synthesis of available safety data for TFA and general best practices for handling potent chemical compounds.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases.[2] Keep the container tightly closed.
-
Long-term Storage: For the stock solution, store at -20°C for up to one month or -80°C for up to six months.[3]
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Procedures
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a suitable, sealed container for disposal.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is significant, contact your institution's environmental health and safety (EHS) office.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[2] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste materials (solid and liquid) in a designated, properly labeled, and sealed container.
-
The label should clearly state "Hazardous Waste" and list the chemical contents.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's EHS office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
WDR5-MLL Signaling Pathway Inhibition by MM-589
This compound is a potent inhibitor of the protein-protein interaction between WDR5 and MLL.[1] This interaction is a key component of the MLL1/SET1 histone methyltransferase complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4). H3K4 methylation is a critical epigenetic mark associated with active gene transcription. In certain cancers, particularly those with MLL rearrangements, the dysregulation of this pathway leads to the aberrant expression of oncogenes. By disrupting the WDR5-MLL interaction, MM-589 inhibits the methyltransferase activity of the complex, leading to a decrease in H3K4 methylation and the subsequent downregulation of target oncogenes.
Caption: Inhibition of the WDR5-MLL interaction by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
